Technical Documentation Center

Phenol, 4-(4-methyl-1-piperazinyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phenol, 4-(4-methyl-1-piperazinyl)-
  • CAS: 163210-63-7

Core Science & Biosynthesis

Foundational

Synthesis Pathways for Phenol, 4-(4-methyl-1-piperazinyl)-: A Technical Guide

Executive Summary Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7), commonly referred to as 4-(4-methylpiperazin-1-yl)phenol, is a highly valued structural motif in modern drug discovery[1]. The incorporation of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7), commonly referred to as 4-(4-methylpiperazin-1-yl)phenol, is a highly valued structural motif in modern drug discovery[1]. The incorporation of the 4-methylpiperazine moiety into a phenolic framework dramatically enhances the aqueous solubility, metabolic stability, and target-binding affinity of various pharmacophores, making it a staple in the development of kinase inhibitors and PARP inhibitors[2]. This whitepaper provides an in-depth, mechanistically grounded analysis of the two most robust synthetic pathways for its preparation: a modern Palladium-catalyzed Buchwald-Hartwig cross-coupling and a highly scalable classical Nucleophilic Aromatic Substitution (SNAr) route.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of the C-N bond between an electron-rich aromatic ring and a secondary amine poses specific chemoselectivity challenges. Direct amination of an unprotected phenol is generally disfavored due to competitive O-alkylation/arylation and the potential for the free hydroxyl group to poison transition-metal catalysts.

Consequently, retrosynthetic deconstruction yields two optimal strategies:

  • Pathway 1 (Transition-Metal Catalysis): Utilizing a methoxy-protected halobenzene (4-bromoanisole) to undergo a Buchwald-Hartwig amination with 1-methylpiperazine, followed by a controlled demethylation[3].

  • Pathway 2 (Classical SNAr): Utilizing an electron-withdrawing group (nitro) to activate a halobenzene (1-fluoro-4-nitrobenzene) for SNAr, followed by reduction and diazotization-hydrolysis to install the phenol[2].

Retrosynthesis Target 4-(4-methylpiperazin-1-yl)phenol (Target) Int1 1-(4-methoxyphenyl)-4-methylpiperazine Target->Int1 Pathway 1 (Demethylation) Int2 4-(4-methylpiperazin-1-yl)aniline Target->Int2 Pathway 2 (Diazotization/Hydrolysis) SM1 4-Bromoanisole + 1-Methylpiperazine Int1->SM1 Buchwald-Hartwig Int3 1-methyl-4-(4-nitrophenyl)piperazine Int2->Int3 Reduction SM2 1-Fluoro-4-nitrobenzene + 1-Methylpiperazine Int3->SM2 SNAr

Caption: Retrosynthetic strategies for 4-(4-methylpiperazin-1-yl)phenol via cross-coupling and SNAr.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This route represents the modern industry standard for generating aryl-piperazine linkages rapidly and with high regioselectivity[4].

Mechanistic Causality

The reaction relies on the catalytic cycle of Palladium. We utilize Pd2(dba)3 as the precatalyst and a bulky, electron-rich bidentate ligand like BINAP or RuPhos . The steric bulk of the ligand accelerates the reductive elimination step, while its electron density facilitates the oxidative addition into the strong C-Br bond of 4-bromoanisole. Sodium tert-butoxide (NaOtBu) is selected as the base because it is sufficiently strong to deprotonate the coordinated amine without acting as a competing nucleophile.

BuchwaldHartwig Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + 4-Bromoanisole AmineBind Amine Coordination Complex OxAdd->AmineBind + 1-Methylpiperazine Deprot Deprotonation (Amido Complex) AmineBind->Deprot + NaOtBu - NaBr, - tBuOH Deprot->Pd0 Reductive Elimination - Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of 4-bromoanisole.

Step-by-Step Protocol & Self-Validation

Step 1: Cross-Coupling

  • Charge a flame-dried Schlenk flask with 4-bromoanisole (1.0 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq)[3].

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous Toluene (0.2 M), followed by 1-methylpiperazine (1.2 eq).

  • Heat the mixture to 100°C for 12 hours.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution, indicating the generation of the active Pd(0) species. Complete consumption of 4-bromoanisole is verified by TLC (Hexane/EtOAc 8:2) and LC-MS.

Step 2: Demethylation

  • Dissolve the purified 1-(4-methoxyphenyl)-4-methylpiperazine in anhydrous Dichloromethane (DCM) and cool to -78°C under Argon.

  • Dropwise add Boron tribromide (BBr3) (3.0 eq). The strong Lewis acidity of BBr3 allows it to coordinate to the methoxy oxygen, activating the methyl group for nucleophilic attack by bromide.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with methanol at 0°C, concentrate, and adjust to pH 7-8 using saturated NaHCO3 to precipitate the product.

  • Self-Validation Check: The addition of BBr3 is highly exothermic and will produce white fumes. Successful demethylation is confirmed via 1H NMR by the disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the appearance of a broad exchangeable singlet at ~9.0 ppm (phenolic OH).

Pathway 2: SNAr & Diazotization (Scalable Classical Route)

For large-scale manufacturing where the cost of Palladium and specialized ligands is prohibitive, the classical SNAr route is preferred.

Mechanistic Causality

1-Fluoro-4-nitrobenzene is highly activated toward nucleophilic attack. The highly electronegative fluorine atom stabilizes the transition state, while the para-nitro group acts as an electron sink, stabilizing the intermediate Meisenheimer complex[2]. Following the SNAr, the nitro group must be reduced to an amine, which is then converted to a highly reactive diazonium salt. Heating the diazonium salt in aqueous acid expels nitrogen gas (an irreversible, entropically driven step), trapping the resulting aryl cation with water to yield the phenol.

SNArWorkflow Step1 Step 1: SNAr K2CO3, DMF, 80°C 12 hours Step2 Step 2: Reduction H2, Pd/C, MeOH RT, 4 hours Step1->Step2 Step3 Step 3: Diazotization NaNO2, H2SO4, 0°C then 100°C Step2->Step3 Purif Purification Recrystallization (EtOH/H2O) Step3->Purif

Caption: Step-by-step experimental workflow for the SNAr and diazotization pathway.

Step-by-Step Protocol & Self-Validation

Step 1: SNAr

  • Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 1-methylpiperazine (1.1 eq) in DMF.

  • Add anhydrous K2CO3 (2.0 eq) and stir at 80°C for 12 hours.

  • Pour the mixture into ice water to precipitate the product.

  • Self-Validation Check: The intermediate, 1-methyl-4-(4-nitrophenyl)piperazine, precipitates as a distinct bright orange/yellow solid[2].

Step 2: Catalytic Hydrogenation

  • Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Stir under a Hydrogen atmosphere (1 atm via balloon) at room temperature until gas uptake ceases.

  • Filter through a pad of Celite to remove the catalyst.

  • Self-Validation Check: The bright yellow solution will turn colorless or pale brown. Complete reduction is verified by the disappearance of the nitro NO2 symmetric/asymmetric stretches (~1520 and 1340 cm⁻¹) in FTIR.

Step 3: Diazotization and Hydrolysis

  • Dissolve the resulting aniline in 10% aqueous H2SO4 and cool to 0°C.

  • Slowly add an aqueous solution of Sodium nitrite (NaNO2) (1.05 eq) while maintaining the temperature below 5°C.

  • Self-Validation Check: Touch a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation.

  • Slowly heat the diazonium solution to 100°C for 2 hours.

  • Self-Validation Check: Vigorous bubbling will occur as N2 gas is liberated. Once gas evolution ceases, the hydrolysis to the phenol is complete.

Quantitative Data & Yield Comparison

The selection of the pathway depends heavily on the scale of the synthesis, budget constraints, and available purification infrastructure. The table below summarizes the operational metrics for both routes.

ParameterPathway 1 (Buchwald-Hartwig)Pathway 2 (SNAr + Diazotization)
Total Steps 23
Overall Yield 65% – 75%50% – 60%
Key Reagents Pd2(dba)3, BINAP, BBr3K2CO3, Pd/C, NaNO2, H2SO4
Scalability Moderate (Limited by Pd/Ligand cost)High (Utilizes inexpensive bulk reagents)
Primary Impurities Regioisomers, ProtodehalogenationAzo-coupling byproducts, Over-reduction
Time to Completion ~24 Hours~48 Hours

Conclusion

The synthesis of 4-(4-methylpiperazin-1-yl)phenol requires strict control over chemoselectivity. For discovery-scale medicinal chemistry where time and yield are paramount, the Buchwald-Hartwig amination of 4-bromoanisole followed by BBr3-mediated demethylation is the superior choice. Conversely, for process chemistry and kilogram-scale manufacturing, the classical SNAr reaction of 1-fluoro-4-nitrobenzene followed by reduction and diazotization provides a highly robust, cost-effective, and self-validating alternative.

References

  • DOI.org (Supporting Information) - Palladium-Catalyzed Coupling of 4-Bromoanisole and 1-Methylpiperazine. Available at:[Link]

  • European Patent Office - EP 2704572 B1: Compounds for Inhibiting Cell Proliferation in EGFR-Driven Cancers (Buchwald-Hartwig Protocols).
  • Taylor & Francis - Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) (SNAr Protocols). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to Phenol, 4-(4-methyl-1-piperazinyl)- (CAS 163210-63-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Phenol, 4-(4-methyl-1-piperazinyl)-, a versatile heterocyclic compound with significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Phenol, 4-(4-methyl-1-piperazinyl)-, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, synthesis, analytical methodologies, and known applications, offering insights from a Senior Application Scientist's perspective to facilitate its effective use in research and development.

Introduction and Chemical Identity

Phenol, 4-(4-methyl-1-piperazinyl)-, also known as 4-(4-methylpiperazin-1-yl)phenol or 1-(4-hydroxyphenyl)-4-methylpiperazine, is an aromatic organic compound featuring a phenol ring substituted with a 4-methylpiperazine moiety at the para position.[1] This unique structural combination imparts a range of interesting chemical properties, making it a valuable building block in the synthesis of more complex molecules.[1] Its CAS Registry Number is 163210-63-7.[1]

The presence of a phenolic hydroxyl group and a tertiary amine within the piperazine ring allows for a variety of chemical transformations, positioning this molecule as a key intermediate in the development of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is paramount for its application in any experimental setting. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from closely related analogues.

PropertyValue (Estimated/Reported for Analogues)Source
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Melting Point Not available for the target compound. The related 4-((4-Methylpiperazin-1-yl)Methyl)phenol is also not reported.[2]
Boiling Point ~329.4 ± 27.0 °C at 760 mmHg (for 4-((4-Methylpiperazin-1-yl)Methyl)phenol)[2]
Density ~1.1 ± 0.1 g/cm³ (for 4-((4-Methylpiperazin-1-yl)Methyl)phenol)[2]
Solubility Soluble in organic solvents like ethanol and dimethylformamide.[3]
Canonical SMILES CN1CCN(CC1)C2=CC=C(C=C2)O[1]
InChIKey RWDJMTACZOUIAI-UHFFFAOYSA-N[1]

Synthesis and Methodologies

The synthesis of Phenol, 4-(4-methyl-1-piperazinyl)- can be approached through several synthetic routes. A common and logical strategy involves the N-arylation of 1-methylpiperazine with a suitable hydroquinone derivative or the alkylation of 4-aminophenol. A plausible synthetic pathway is outlined below, based on the established synthesis of the closely related precursor, 4-(piperazin-1-yl)phenol.[4]

Proposed Synthetic Pathway: N-Arylation of 1-Methylpiperazine

This approach would involve the reaction of 1-methylpiperazine with a p-benzoquinone derivative or a protected hydroquinone.

Synthesis of Phenol, 4-(4-methyl-1-piperazinyl)- 1-Methylpiperazine 1-Methylpiperazine Intermediate Adduct Intermediate 1-Methylpiperazine->Intermediate Nucleophilic Addition p-Benzoquinone p-Benzoquinone p-Benzoquinone->Intermediate Target_Molecule Phenol, 4-(4-methyl-1-piperazinyl)- Intermediate->Target_Molecule Reduction/Tautomerization Potential_Biological_Interactions Target_Molecule Phenol, 4-(4-methyl-1-piperazinyl)- Derivatives Bioactive Derivatives Target_Molecule->Derivatives Synthetic Modification GPCRs GPCRs Derivatives->GPCRs Ion_Channels Ion Channels Derivatives->Ion_Channels Enzymes Enzymes (e.g., Tyrosinase) Derivatives->Enzymes Cellular_Response Cellular Response (e.g., Antiproliferative, Antimicrobial) GPCRs->Cellular_Response Ion_Channels->Cellular_Response Enzymes->Cellular_Response

Sources

Foundational

Phenol, 4-(4-methyl-1-piperazinyl)- in Advanced Medicinal Chemistry: Structural Logic, Synthetic Workflows, and Pharmacokinetic Optimization

Executive Summary In the intricate landscape of drug discovery, the selection of chemical building blocks dictates not only the target affinity of a lead compound but also its entire pharmacokinetic destiny. Phenol, 4-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the intricate landscape of drug discovery, the selection of chemical building blocks dictates not only the target affinity of a lead compound but also its entire pharmacokinetic destiny. Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7) represents a highly privileged, bifunctional scaffold[1]. By merging the synthetic versatility of a phenolic hydroxyl group with the physicochemical optimization power of an N-methylpiperazine moiety, this compound serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) therapeutics[2].

This technical whitepaper provides an authoritative guide on the structural logic, synthetic divergence, and experimental handling of 4-(4-methylpiperazin-1-yl)phenol, designed for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Logic

The utility of 4-(4-methylpiperazin-1-yl)phenol is rooted in its dual-nature architecture. In medicinal chemistry, the piperazine ring is widely recognized as a "privileged structure" due to its balanced basicity, water solubility, and conformational flexibility[3].

The Causal Relationship Between Structure and ADME
  • The N-Methylpiperazine Motif (The "Solubility Tag"): The distal tertiary amine possesses a pKa of approximately 9.0–9.5. At physiological pH (7.4), this nitrogen is protonated, dramatically enhancing aqueous solubility and membrane permeability simultaneously[3]. Furthermore, capping the piperazine with a methyl group prevents promiscuous hydrogen bond donation, which can otherwise lead to poor oral bioavailability, and shields the secondary amine from rapid metabolic degradation (e.g., N-glucuronidation)[2][4].

  • The Phenolic Handle (The Synthetic Anchor): The phenol group (pKa ~10) provides a highly selective nucleophilic handle. It can be readily alkylated to form ethers or converted into an electrophilic aryl triflate for palladium-catalyzed cross-coupling reactions[1].

Quantitative Data Summary

To facilitate rapid assessment for lead optimization, the core physicochemical properties of the unconjugated building block are summarized below.

PropertyValue / DescriptionPharmacological Relevance
Chemical Name Phenol, 4-(4-methyl-1-piperazinyl)-Standard IUPAC nomenclature.
CAS Number 163210-63-7Unique registry identifier for procurement.
Molecular Formula C11H16N2ODefines the stoichiometric mass.
Molecular Weight 192.26 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Phenolic -OH)Provides a synthetic handle; usually consumed during downstream synthesis.
Hydrogen Bond Acceptors 3 (O, N, N)Enhances target binding (e.g., interacting with kinase hinge regions or solvent channels).

Pharmacological Applications

The N-methylpiperazine motif is a hallmark of modern targeted therapies. When 4-(4-methylpiperazin-1-yl)phenol is integrated into larger molecular architectures, it predictably alters the drug's interaction with biological targets:

  • Kinase Inhibitors (Oncology): In the design of tyrosine kinase inhibitors (e.g., ABL, EGFR), the N-methylpiperazine group is frequently oriented toward the solvent-exposed channel of the ATP-binding pocket. This positioning improves water solubility without disrupting the critical hydrogen bonds formed by the core scaffold at the hinge region[2].

  • CNS & GPCR Targets (Neurology): For targets like dopamine and serotonin receptors, the protonated nitrogen of the piperazine ring forms a critical electrostatic salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain, anchoring the ligand in the orthosteric site[2][4].

G Core 4-(4-methylpiperazin-1-yl)phenol N_Methyl N-Methyl Group (Prevents oxidative metabolism) Core->N_Methyl Piperazine Piperazine Ring (pKa ~9.5, Solubilizing Tag) Core->Piperazine Phenyl Phenyl Spacer (Hydrophobic core/pi-pi stacking) Core->Phenyl Phenol_OH Phenolic OH (H-Bond Donor/Synthetic Handle) Core->Phenol_OH

Pharmacophore contributions of the 4-(4-methylpiperazin-1-yl)phenol scaffold.

Synthetic Divergence & Workflows

The true value of this building block lies in its synthetic divergence. Depending on the therapeutic goal, the phenol can be functionalized via two primary pathways: O-Alkylation (to build extended ether-linked pharmacophores) or Triflation (to set up the molecule for C-C or C-N bond formation via transition-metal catalysis)[1].

G A Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7) B Williamson Etherification (R-X, K2CO3, DMF) A->B Base + Electrophile C Triflation (Tf2O, Pyridine, DCM) A->C Electrophilic Activation D O-Alkylated Derivative (Targeting GPCRs/Kinases) B->D Nucleophilic Substitution E Aryl Triflate Intermediate (Cross-Coupling Handle) C->E O-Triflation F Suzuki/Buchwald Coupling (Pd-Catalyzed) E->F Boronic Acid / Amine G Biaryl/Heteroaryl Scaffold (Advanced Lead Compound) F->G C-C / C-N Bond Formation

Synthetic divergence of Phenol, 4-(4-methyl-1-piperazinyl)- in drug discovery.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity replication in the laboratory, the following protocols are designed with built-in causality and self-validation steps.

Protocol A: Williamson Ether Synthesis (O-Alkylation)

Causality Check: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH) because the pKa of the phenol (~10) is acidic enough to be deprotonated by K₂CO₃ in a polar aprotic solvent like DMF. This milder approach prevents the degradation of base-sensitive functional groups on the incoming electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(4-methylpiperazin-1-yl)phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq). Validation: Stir the suspension at room temperature for 30 minutes. A slight color change (often to a faint yellow/pink) indicates the formation of the phenoxide ion.

  • Electrophile Addition: Slowly add the alkyl halide (R-X, 1.1 eq) dropwise.

  • Heating & Monitoring: Heat the reaction mixture to 60–80 °C. Validation: Monitor via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% Et₃N). The basic piperazine nitrogen causes streaking on standard silica; the addition of Et₃N neutralizes the silica's acidity, ensuring a tight product spot.

  • Quench & Workup: Once the starting material is consumed, cool to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Synthesis of Aryl Triflate for Cross-Coupling

Causality Check: Converting the phenol to a trifluoromethanesulfonate (triflate) transforms a poor leaving group (-OH) into an exceptional one (-OTf), priming the aromatic ring for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. Pyridine is used as both a base and a nucleophilic catalyst to generate the highly reactive triflylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(4-methylpiperazin-1-yl)phenol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) in a flame-dried flask under argon.

  • Base Addition: Add anhydrous Pyridine (2.5 eq) and cool the mixture to 0 °C using an ice bath. Critical Step: Temperature control is vital to prevent the highly exothermic degradation of the triflating agent.

  • Triflation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) over 15 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Validation: Monitor via LC-MS. The product will show a mass shift of +132 Da corresponding to the addition of the -SO₂CF₃ group minus the proton.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize trace triflic acid and remove pyridinium salts) and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Note: Aryl triflates containing basic amines can be somewhat unstable upon prolonged storage; it is highly recommended to carry the purified intermediate directly into the subsequent cross-coupling step.

References

  • Sigma-Aldrich. "4-Methyl-1-piperazinyl | Sigma-Aldrich." sigmaaldrich.com. Available at:

  • Benchchem. "Phenol, 4-(4-Methyl-1-piperazinyl) - Benchchem." benchchem.com. Available at:[1]

  • EvitaChem. "Role of Piperazine in Medicinal Chemistry and Agrochemical Design." evitachem.com. Available at:[3]

  • MDPI. "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors." mdpi.com. Available at:[2]

  • ResearchGate. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." researchgate.net. Available at:[4]

Sources

Exploratory

A Senior Application Scientist's Guide to "Phenol, 4-(4-methyl-1-piperazinyl)-" as a Versatile Starting Material in Complex Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as keystones in the design of novel therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. "Phenol, 4-(4-methyl-1-piperazinyl)-", also known by its synonyms 4-(4-Methyl-1-piperazinyl)phenol and 1-(4-Hydroxyphenyl)-4-methylpiperazine[1], is one such privileged structure. Its unique combination of a reactive phenolic hydroxyl group and a nucleophilic piperazine ring, with the N-methyl group fine-tuning its basicity and pharmacokinetic profile, makes it an exceptionally valuable starting material for the synthesis of complex, biologically active molecules.

The piperazine moiety is a cornerstone of numerous approved drugs, valued for its ability to impart desirable pharmacokinetic properties.[2] The dual nitrogen atoms of the piperazine ring allow for a high degree of structural modification, enabling the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of the synthetic utility of "Phenol, 4-(4-methyl-1-piperazinyl)-", presenting it as a versatile platform for the development of next-generation pharmaceuticals. We will delve into its preparation, key chemical transformations, and its role in the synthesis of advanced intermediates for targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis. Below is a summary of the key properties for "Phenol, 4-(4-methyl-1-piperazinyl)-".

PropertyValueSource
CAS Number 163210-63-7
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Canonical SMILES CN1CCN(CC1)C2=CC=C(C=C2)O
InChIKey RWDJMTACZOUIAI-UHFFFAOYSA-N
Spectroscopic Data Interpretation

The structural features of "Phenol, 4-(4-methyl-1-piperazinyl)-" give rise to a characteristic spectroscopic fingerprint.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, typically in the range of 6.5-7.5 ppm. The piperazine ring protons will appear as multiplets in the aliphatic region, around 2.5-3.5 ppm. A sharp singlet corresponding to the N-methyl group will be present, likely around 2.3 ppm. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded (around 150-160 ppm). The piperazine carbons will resonate in the 40-60 ppm range, and the N-methyl carbon will appear as a distinct signal around 45 ppm.

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups will appear just below 3000 cm⁻¹. Aromatic C=C stretching will produce bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the piperazine ring and loss of the methyl group.

Synthesis of the Starting Material

The preparation of "Phenol, 4-(4-methyl-1-piperazinyl)-" can be achieved through several synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a suitable p-substituted phenol with N-methylpiperazine.

p_aminophenol p-Aminophenol piperazinyl_phenol 4-(Piperazin-1-yl)phenol p_aminophenol->piperazinyl_phenol Ring formation bis_chloroethylamine Bis(2-chloroethyl)amine bis_chloroethylamine->piperazinyl_phenol target Phenol, 4-(4-methyl-1-piperazinyl)- piperazinyl_phenol->target N-Methylation methylating_agent Methylating Agent (e.g., Formaldehyde/Formic Acid) methylating_agent->target

A generalized synthetic workflow for the preparation of the title compound.
Protocol: Synthesis of 4-(Piperazin-1-yl)phenol (Intermediate)

This protocol describes the synthesis of the unmethylated precursor, which can then be methylated to yield the final product.

Materials:

  • 4-Aminophenol

  • Bis(2-chloroethyl)amine hydrochloride

  • Potassium carbonate

  • Tetrabutylammonium bromide

  • Methyl isobutyl ketone (MIBK)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a pre-cooled mixture of MIBK and DMF (5:1 v/v) at 0-5°C, add 4-aminophenol and tetrabutylammonium bromide. Stir the mixture for 10 minutes.

  • Slowly add potassium carbonate to the mixture at 0-5°C and continue stirring for 10 minutes.

  • Add bis(2-chloroethyl)amine hydrochloride portion-wise, maintaining the temperature at 0-5°C. Stir for an additional 10 minutes.

  • Heat the reaction mixture to 95-100°C and stir for 8 hours.

  • Cool the mixture to 25-30°C and add water. Stir for 45 minutes.

  • Filter the precipitated solid. Wash the solid with water and dry to obtain 4-(piperazin-1-yl)phenol.[3]

Protocol: N-Methylation of 4-(Piperazin-1-yl)phenol

The final step to obtain "Phenol, 4-(4-methyl-1-piperazinyl)-" involves the methylation of the secondary amine of the piperazine ring. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.

Materials:

  • 4-(Piperazin-1-yl)phenol

  • Formaldehyde (37% aqueous solution)

  • Formic acid

Procedure:

  • Dissolve 4-(piperazin-1-yl)phenol in formic acid.

  • Add formaldehyde solution to the mixture.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield "Phenol, 4-(4-methyl-1-piperazinyl)-".

Key Synthetic Transformations and Applications

The true value of "Phenol, 4-(4-methyl-1-piperazinyl)-" as a starting material lies in its ability to undergo a variety of chemical transformations at its two key reactive sites: the secondary amine of the piperazine ring (after potential demethylation or for further derivatization of the tertiary amine) and the phenolic hydroxyl group.

cluster_N N-Position Reactions cluster_O O-Position Reactions start Phenol, 4-(4-methyl-1-piperazinyl)- acylation N-Acylation (Amide Formation) start->acylation Acyl Halide, Base alkylation N-Alkylation (Quaternary Ammonium Salt) start->alkylation Alkyl Halide arylation N-Arylation (Buchwald-Hartwig) start->arylation Aryl Halide, Pd Catalyst o_alkylation O-Alkylation (Ether Formation) start->o_alkylation Alkyl Halide, Base o_acylation O-Acylation (Ester Formation) start->o_acylation Acyl Halide, Base suzuki Suzuki Coupling (after conversion to triflate) start->suzuki 1. Tf₂O, Base 2. Boronic Acid, Pd Catalyst

Key synthetic transformations starting from "Phenol, 4-(4-methyl-1-piperazinyl)-".
N-Acylation: Synthesis of Amide Derivatives

The nucleophilic nitrogen of the piperazine ring readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in building more complex molecular architectures. A prominent example is the synthesis of tyrosinase inhibitors, where the related 4-(piperazin-1-yl)phenol is acylated with various benzoyl chlorides.

Materials:

  • "Phenol, 4-(4-methyl-1-piperazinyl)-"

  • Substituted benzoyl chloride

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve "Phenol, 4-(4-methyl-1-piperazinyl)-" and DIPEA (1.5 equivalents) in anhydrous DMF at 0°C.

  • Add the desired benzoyl chloride (1.0 equivalent) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.[4]

O-Alkylation: Formation of Ether Linkages

The phenolic hydroxyl group can be readily alkylated to form ethers. This transformation is useful for modifying the solubility and electronic properties of the molecule, and for introducing linkers to other pharmacophores.

Materials:

  • "Phenol, 4-(4-methyl-1-piperazinyl)-"

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Strong base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

Procedure:

  • To a solution of "Phenol, 4-(4-methyl-1-piperazinyl)-" in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) and continue to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[5]

N-Arylation: Buchwald-Hartwig Amination

While the tertiary amine of the title compound is less reactive in this context, the unmethylated precursor, 4-(piperazin-1-yl)phenol, is an excellent substrate for palladium-catalyzed N-arylation reactions. This allows for the coupling of the piperazine nitrogen to a wide range of aryl and heteroaryl systems, a key step in the synthesis of many kinase inhibitors and other targeted therapies. For instance, the synthesis of intermediates for the antifungal agent Posaconazole involves the N-arylation of 4-(piperazin-1-yl)phenol with p-nitrochlorobenzene.[3]

Application in the Synthesis of Advanced Pharmaceutical Intermediates

The 4-(4-methylpiperazin-1-yl)phenyl moiety is a key structural feature in several modern pharmaceuticals. While direct synthesis from "Phenol, 4-(4-methyl-1-piperazinyl)-" may not always be the most direct route, its close chemical relatives are instrumental.

  • Imatinib (Gleevec): The synthesis of the groundbreaking cancer therapeutic Imatinib involves the coupling of a pyrimidine amine with 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid.[5][6] This highlights the importance of the 4-methylpiperazine moiety in achieving the desired biological activity.

  • Olmutinib: The third-generation EGFR tyrosine kinase inhibitor, Olmutinib, contains a 4-(4-methylpiperazin-1-yl)aniline fragment. The synthesis of this key intermediate starts from 1-methylpiperazine and 4-fluoronitrobenzene, followed by reduction of the nitro group.[4][7][8]

Conclusion: A Versatile Building Block for Future Drug Discovery

"Phenol, 4-(4-methyl-1-piperazinyl)-" represents a highly versatile and valuable starting material for researchers, scientists, and drug development professionals. Its dual reactive centers, the phenolic hydroxyl group and the piperazine nitrogen, offer a multitude of opportunities for synthetic elaboration. The strategic incorporation of this scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. As the demand for novel and effective therapeutics continues to grow, the strategic use of such privileged structures will undoubtedly remain a cornerstone of successful drug discovery and development programs.

References

  • PubChem. (n.d.). 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(4-Methyl-1-piperazinyl)phenol. American Chemical Society. Retrieved from [Link]

  • NextSDS. (n.d.). 4-((4-Methylpiperazin-1-yl)Methyl)phenol — Chemical Substance Information. Retrieved from [Link]

  • Fawwaz, M., et al. (2023). Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts, 13(3), 209–216. Available from: [Link]

  • National Center for Biotechnology Information. (2007, May 30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fawwaz, M., et al. (2023). Synthesis and initial in vitro evaluation of olmutinib derivatives as prospective imaging probe for non-small cell lung cancer. BioImpacts. Available from: [Link]

  • NextSDS. (n.d.). 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol — Chemical Substance Information. Retrieved from [Link]

  • Deeks, E. D. (2016). Olmutinib: First Global Approval. Drugs, 76(11), 1117-1121. Available from: [Link]

  • Quick Company. (n.d.). A Process Of Preparing Imatinib Mesylate. Retrieved from [Link]

  • New Drug Approvals. (2014, September 10). IMATINIB. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). FT-IR spectral studies. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-dimethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide - Optional[13C NMR]. Retrieved from [Link]

  • Wikipedia. (n.d.). Olmutinib. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023, August 19). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved from [Link]

  • Vaia. (n.d.). NMR spectrum of phenol - chemical shift for benzene is. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review | Request PDF. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Al-Zahrani, M. A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(2), 1-28. Available from: [Link]

  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 27). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

  • Molecules. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2026, March 9). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Phenol, 4-(4-methyl-1-piperazinyl)- Derivatives and Analogues: Synthesis, Biological Activity, and Drug Development Perspectives

For Researchers, Scientists, and Drug Development Professionals Abstract The "Phenol, 4-(4-methyl-1-piperazinyl)-" core structure represents a versatile scaffold in medicinal chemistry, giving rise to a diverse range of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "Phenol, 4-(4-methyl-1-piperazinyl)-" core structure represents a versatile scaffold in medicinal chemistry, giving rise to a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological properties of this class of compounds. We delve into their significant potential as tyrosinase inhibitors for applications in dermatology and as modulators of central nervous system (CNS) targets, including monoamine transporters and G-protein coupled receptors. This document serves as a resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged chemical motif, offering detailed experimental protocols and insights into future drug design strategies.

Introduction: The Versatility of the 4-(4-Methyl-1-piperazinyl)phenol Scaffold

The piperazine ring is a well-established "privileged structure" in drug discovery, present in a multitude of approved drugs targeting a wide array of biological systems.[1] Its ability to be readily functionalized at its two nitrogen atoms allows for the precise tuning of physicochemical and pharmacological properties. When combined with a phenolic moiety, as in the "Phenol, 4-(4-methyl-1-piperazinyl)-" scaffold (also known as 1-(4-hydroxyphenyl)-4-methylpiperazine), the resulting molecule gains key features for biological interactions, including hydrogen bonding capabilities from the hydroxyl group and the potential for various substitutions on the aromatic ring.

This guide will explore the chemical space around this core structure, focusing on two primary areas of therapeutic interest: the inhibition of tyrosinase and the modulation of CNS targets. We will examine how structural modifications impact biological activity and provide practical, field-proven experimental methodologies for the synthesis and evaluation of these compounds.

Synthetic Strategies

The synthesis of "Phenol, 4-(4-methyl-1-piperazinyl)-" and its analogues generally involves the formation of the C-N bond between the phenyl ring and the piperazine moiety. Several reliable synthetic routes can be employed, with the choice of method often depending on the desired substitution patterns and the commercial availability of starting materials.

General Synthetic Pathways

A common and efficient approach involves the nucleophilic aromatic substitution (SNAAr) reaction between a suitably activated phenol derivative and N-methylpiperazine, or alternatively, the reaction of 4-hydroxyphenylpiperazine with a methylating agent. Another robust method is the Buchwald-Hartwig amination, which allows for the coupling of an aryl halide or triflate with N-methylpiperazine.

Below is a generalized synthetic scheme illustrating a common route to the core structure and its derivatives.

G cluster_0 Route A: N-Alkylation cluster_1 Route B: Aryl Amination A1 4-Hydroxyphenylpiperazine A4 Phenol, 4-(4-methyl-1-piperazinyl)- A1->A4 Reaction A2 Methylating Agent (e.g., Methyl Iodide, Formaldehyde/Formic Acid) A2->A4 A3 Base (e.g., K2CO3) A3->A4 B1 4-Halophenol or Protected Phenol B6 Phenol, 4-(4-methyl-1-piperazinyl)- B1->B6 Buchwald-Hartwig Coupling B2 N-Methylpiperazine B2->B6 B3 Palladium Catalyst (e.g., Pd(OAc)2) B3->B6 B4 Ligand (e.g., BINAP) B4->B6 B5 Base (e.g., NaOtBu) B5->B6

Caption: General synthetic routes to the core scaffold.

Detailed Experimental Protocol: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (A Key Intermediate)

This protocol describes the synthesis of a key intermediate that can be subsequently reduced to the N-methyl derivative or used as a precursor for other N-substituted analogues. The acetylation of 4-(1-piperazinyl)phenol provides a stable, crystalline product.[2][3]

Materials:

  • 4-(1-Piperazinyl)phenol dihydrobromide

  • Acetic anhydride

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate

  • Hydrochloric acid (dilute)

  • Ammonium hydroxide

  • Ethanol

Procedure:

  • A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic anhydride, and 42 parts of potassium carbonate in 300 parts of 1,4-dioxane is stirred and refluxed for 3 days.[2]

  • The reaction mixture is filtered, and the filtrate is evaporated.[2]

  • The solid residue is stirred in water, and sodium bicarbonate is added. The mixture is stirred for 30 minutes.[2]

  • The precipitated product is filtered off and dissolved in a dilute hydrochloric acid solution.[2]

  • The solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide.[2]

  • The product is filtered off and crystallized from ethanol to yield 1-acetyl-4-(4-hydroxyphenyl)piperazine.[2]

Note: The resulting acetyl group can be reduced to the N-methyl group using a suitable reducing agent like lithium aluminum hydride.

Biological Activities and Mechanisms of Action

Derivatives of the "Phenol, 4-(4-methyl-1-piperazinyl)-" scaffold have demonstrated a wide range of biological activities. This section will focus on two of the most promising areas: tyrosinase inhibition and modulation of CNS targets.

Tyrosinase Inhibition: A Target for Hyperpigmentation Disorders

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for cosmetic skin lightening.[4][5] Phenolic compounds are known to be effective tyrosinase inhibitors, and the 4-hydroxyphenylpiperazine moiety has been successfully exploited in the design of potent inhibitors.[4][5]

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and shown to be potent inhibitors of tyrosinase from Agaricus bisporus (AbTYR).[4][5] The inhibitory activity was found to be highly dependent on the substitution pattern of the aroyl moiety, with hydrophobic ortho-substituents leading to the most potent compounds, with IC50 values in the low micromolar range, significantly more potent than the reference compound kojic acid.[4][5]

Mechanism of Inhibition: Kinetic studies have revealed that these compounds act as competitive inhibitors of the diphenolase activity of tyrosinase.[4][5] This suggests that they bind to the active site of the enzyme, likely through interactions with the copper ions and surrounding amino acid residues, thereby preventing the binding of the natural substrate, L-DOPA. Molecular docking studies have supported this hypothesis, predicting a binding mode within the catalytic cavity of both AbTYR and human tyrosinase.[4][5]

G Tyrosinase Tyrosinase (Active Site with Cu2+ ions) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes oxidation LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Binds to active site Melanin Melanin Dopaquinone->Melanin Further reactions Inhibitor Phenol, 4-(4-methyl-1-piperazinyl)- Derivative Inhibitor->Tyrosinase Competitively binds to active site

Caption: Competitive inhibition of tyrosinase.

Central Nervous System (CNS) Activity: Targeting Monoamine Transporters and Receptors

The arylpiperazine motif is a classic pharmacophore for CNS-active compounds, with derivatives known to interact with a variety of targets, including serotonin (5-HT) and dopamine (DA) receptors and transporters.[3][6] This makes the "Phenol, 4-(4-methyl-1-piperazinyl)-" scaffold a promising starting point for the development of novel antidepressants, anxiolytics, and antipsychotics.[3]

  • Serotonin Transporter (SERT) Inhibition: Many phenylpiperazine derivatives are known to be potent serotonin reuptake inhibitors (SSRIs).[7][8] By blocking SERT, these compounds increase the concentration of serotonin in the synaptic cleft, a key mechanism in the treatment of depression and anxiety disorders.[8] The N-substitution on the piperazine ring plays a crucial role in modulating SERT affinity and selectivity.[9]

  • Dopamine Receptor (D2) Ligands: The 4-phenylpiperazine scaffold is also found in many dopamine D2 receptor antagonists and partial agonists used in the treatment of schizophrenia and other psychotic disorders.[10][11] The nature of the substituents on both the phenyl ring and the piperazine nitrogen determines the affinity and functional activity (antagonist, partial agonist, or agonist) at the D2 receptor.[10]

  • Histamine Receptor (H1, H3, H4) Antagonism: Certain piperazine derivatives have been shown to possess potent antihistaminic activity at H1, H3, and H4 receptors.[6][12] This suggests potential applications in the treatment of allergic conditions and, in the case of H3 receptor antagonists, for neurological disorders such as cognitive impairment.[13][14]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters (5-HT, DA) Release Release SERT SERT DAT DAT Synapse Synaptic Cleft Release->Synapse Neurotransmitter Release Synapse->SERT Reuptake Synapse->DAT Reuptake Receptor Postsynaptic Receptors (5-HT2A, D2) Synapse->Receptor Neurotransmitter Binding Signaling Downstream Signaling Receptor->Signaling Inhibitor Phenol, 4-(4-methyl-1-piperazinyl)- Derivative Inhibitor->SERT Blocks Inhibitor->DAT Blocks Inhibitor->Receptor Modulates

Caption: Modulation of synaptic neurotransmission.

Structure-Activity Relationships (SAR)

The biological activity of "Phenol, 4-(4-methyl-1-piperazinyl)-" derivatives can be significantly altered by modifying three key positions: the phenolic hydroxyl group, the aromatic ring, and the N-methyl group of the piperazine.

Modification Site General Observations Potential Impact on Activity
Phenolic -OH Group Essential for tyrosinase inhibition. Can be a site of metabolism (glucuronidation).Bioisosteric replacement (e.g., with CF2H) can improve metabolic stability while maintaining hydrogen bonding capacity.[15]
Aromatic Ring Substitution with small, lipophilic groups can enhance activity at certain targets (e.g., H4 receptors).[12] The position of substituents (ortho, meta, para) is critical for receptor selectivity.Fine-tuning of receptor affinity and selectivity. Modulation of physicochemical properties (solubility, lipophilicity).
Piperazine N-substituent The N-methyl group is a common feature but can be replaced with other alkyl or arylalkyl groups to modulate activity.Affects affinity for monoamine transporters and GPCRs. Influences pharmacokinetic properties.

Drug Development and Future Perspectives

The "Phenol, 4-(4-methyl-1-piperazinyl)-" scaffold holds considerable promise for future drug development. Key to realizing this potential will be the strategic application of medicinal chemistry principles to optimize lead compounds.

Bioisosteric Replacements

To address potential liabilities such as metabolic instability of the phenol group or to explore novel chemical space, bioisosteric replacements can be employed.

  • Phenol Bioisosteres: As phenols can be susceptible to phase II metabolism, replacing the hydroxyl group with bioisosteres like indazoles, quinolinones, or even a difluoromethyl (CF2H) group can enhance metabolic stability while retaining the crucial hydrogen bond donor capability.[15][16]

  • Piperazine Bioisosteres: While the piperazine ring often imparts favorable pharmacokinetic properties, its basicity can lead to off-target effects. Exploring bioisosteres such as constrained bicyclic diamines or homopiperazine can modulate pKa and improve selectivity and metabolic stability.[17][18]

Future Directions
  • Multi-target Ligands: Given the promiscuity of the arylpiperazine motif, there is an opportunity to design multi-target ligands, for example, compounds that combine SERT inhibition with 5-HT1A receptor agonism for a potentially faster-acting antidepressant effect.

  • Targeting Neuroinflammation: The link between tyrosinase and neuroinflammation is an emerging area of research. Investigating the potential of tyrosinase inhibitors from this chemical class in models of neurodegenerative diseases could open new therapeutic avenues.

  • Structure-Based Design: With the increasing availability of high-resolution crystal structures of CNS targets, structure-based drug design approaches can be used to rationally design next-generation derivatives with improved potency and selectivity.

Experimental Protocols

The following protocols provide standardized methods for evaluating the biological activity of "Phenol, 4-(4-methyl-1-piperazinyl)-" derivatives.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This colorimetric assay measures the inhibition of L-DOPA oxidation to dopachrome.[12][15]

Materials:

  • Mushroom tyrosinase (e.g., 30 U/mL)

  • L-DOPA (10 mM)

  • Test compound and Kojic acid (positive control) dissolved in DMSO

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate and reader

Procedure:

  • In a 96-well plate, add 20 µL of test compound dilution (in buffer, final DMSO concentration ≤ 1-2%), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution to the test wells.[12]

  • For control wells, use 20 µL of vehicle (DMSO in buffer) instead of the test compound.[12]

  • Prepare blank wells containing the test compound but no enzyme to correct for compound absorbance.[15]

  • Pre-incubate the plate at 37°C for 10 minutes.[15]

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume should be 200 µL.[12]

  • Incubate at 37°C for 20 minutes.[15]

  • Measure the absorbance at 475 nm using a microplate reader.[12][15]

  • Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition versus log concentration.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for DAT.[19]

Materials:

  • Cell membranes from HEK293 cells stably expressing human DAT

  • Radioligand: [³H]WIN 35,428

  • Test compound

  • Non-specific agent: 10 µM benztropine

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Filtration apparatus with glass fiber filters

Procedure:

  • Set up the assay in a 96-well plate in triplicate.

  • Total Binding: Add assay buffer, a fixed concentration of [³H]WIN 35,428 (at its Kd value), and the membrane suspension.

  • Non-specific Binding (NSB): Add the non-specific agent, [³H]WIN 35,428, and the membrane suspension.

  • Competition Binding: Add serial dilutions of the test compound, [³H]WIN 35,428, and the membrane suspension.

  • Incubate the plate (e.g., 60-120 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding (Total - NSB) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Conclusion

The "Phenol, 4-(4-methyl-1-piperazinyl)-" scaffold is a rich source of chemical diversity with significant potential for the development of novel therapeutics. Its derivatives have demonstrated potent activity as tyrosinase inhibitors and as modulators of key CNS targets. A thorough understanding of the synthesis, SAR, and mechanisms of action of these compounds, as outlined in this guide, is essential for advancing them through the drug discovery pipeline. Future work focusing on lead optimization through bioisosteric replacement and structure-based design is likely to yield drug candidates with improved efficacy and safety profiles.

References

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. [Link]

  • Tyrosinase inhibition assay. Bio-protocol. [Link]

  • Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Molecular Structure. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem. [Link]

  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences. [Link]

  • Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]

  • Unlocking Tyrosinase Inhibition: Insights from Molecular Dynamics and Binding Free Energy Studies of Novel Arylpiperidine and Arylpiperazine-Based Inhibitors. Preprints.org. [Link]

  • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. MDPI. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. PubMed. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

  • Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment. PubMed. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. UniCA IRIS. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. [Link]

  • Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Patsnap Eureka. [Link]

  • Structure-activity Relationships at Monoamine Transporters for a Series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry. [Link]

  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]

  • Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. [Link]

  • CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. Usiena air. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of Phenol, 4-(4-methyl-1-piperazinyl)-

Target Molecule: 4-(4-Methylpiperazin-1-yl)phenol (CAS: 51304-58-6) Starting Materials: 4-Aminophenol and Bis(2-chloroethyl)methylamine hydrochloride (Mechlorethamine HCl) Primary Application: Building block for kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-(4-Methylpiperazin-1-yl)phenol (CAS: 51304-58-6) Starting Materials: 4-Aminophenol and Bis(2-chloroethyl)methylamine hydrochloride (Mechlorethamine HCl) Primary Application: Building block for kinase inhibitors, GPCR ligands, and advanced pharmaceutical intermediates.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-arylpiperazines from primary anilines is a cornerstone reaction in medicinal chemistry, frequently utilized in the development of targeted therapeutics [1]. The direct bis-alkylation of 4-aminophenol using bis(2-chloroethyl)methylamine hydrochloride presents a highly efficient, albeit mechanistically complex, route to form the piperazine ring.

The Aziridinium Pathway

Unlike standard SN​2 displacements, nitrogen mustards like mechlorethamine operate via a neighboring group participation mechanism. Upon neutralization of the hydrochloride salt by a mild base, the tertiary amine undergoes rapid intramolecular cyclization to form a highly electrophilic aziridinium ion .

The primary amine of 4-aminophenol acts as the nucleophile, attacking the aziridinium ring to yield a mono-alkylated intermediate. This process repeats with the second chloroethyl group, forming a second aziridinium ion that undergoes intramolecular attack by the newly formed secondary amine, closing the piperazine ring.

SynthesisPathway A 4-Aminophenol (Nucleophile) D N-Alkylated Intermediate A->D Nucleophilic Attack B Mechlorethamine HCl (Alkylating Agent) C Aziridinium Ion Intermediate 1 B->C Base (-HCl) C->D E Aziridinium Ion Intermediate 2 D->E Intramolecular Cyclization Prep F 4-(4-Methylpiperazin-1-yl)phenol (Target Product) E->F Ring Closure (-HCl)

Mechanistic pathway of piperazine ring formation via sequential aziridinium intermediates.

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on specific physicochemical principles:

  • Chemoselectivity (N- vs. O-Alkylation): 4-Aminophenol possesses two nucleophilic centers. To prevent unwanted O-alkylation, a mild base (Potassium Carbonate, K2​CO3​ ) is utilized. K2​CO3​ is strong enough to neutralize the HCl salts and drive the aziridinium formation but not strong enough to significantly deprotonate the phenol ( pKa​≈10.3 ). This maintains the superior nucleophilicity of the amine.

  • Solvent Selection (n-Butanol): The reaction requires elevated temperatures to overcome the activation energy of the second, sterically hindered ring-closure step. n-Butanol (b.p. 117 °C) provides the perfect thermal window while maintaining solubility for both the polar starting materials and the inorganic base [2].

  • Catalytic Sodium Iodide (NaI): The addition of 0.1 equivalents of NaI facilitates an in-situ Finkelstein reaction. The transient conversion of the alkyl chloride to an alkyl iodide accelerates the nucleophilic attack, reducing overall reaction time and minimizing thermal degradation of the product.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselective yield.

SolventBaseAdditiveTemp (°C)Time (h)Yield (%)Chemoselectivity (N- vs O-alkylation)
Ethanol Na2​CO3​ None782445>95:5
DMFDIPEANone100166285:15
n-Butanol K2​CO3​ NaI (0.1 eq) 117 18 84 >98:2
Diglyme K2​CO3​ NaI (0.1 eq)130128190:10

Table 1: Optimization matrix demonstrating the superiority of the n-Butanol/K2CO3/NaI system.

Step-by-Step Experimental Protocol

⚠️ CRITICAL SAFETY WARNING: Bis(2-chloroethyl)methylamine hydrochloride is a nitrogen mustard. It is a potent vesicant, alkylating agent, and known teratogen [3]. All handling must be performed in a certified Class II Type B2 biological safety cabinet or a high-flow chemical fume hood with double-gloving (nitrile over latex) and a lab coat.

ExperimentalWorkflow S1 1. Reagent Preparation Strict PPE, Fume Hood S2 2. Reaction Assembly n-Butanol, K2CO3, NaI S1->S2 S3 3. Reflux & IPC Monitoring 117°C, 16-24 h, TLC Validation S2->S3 S4 4. Quench & Aqueous Workup EtOAc extraction, Brine wash S3->S4 S5 5. Purification Silica Gel Column (DCM:MeOH) S4->S5 S6 6. Analytical Verification NMR, LC-MS, Purity >98% S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target phenol.

Phase 1: Reaction Assembly
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-aminophenol (5.45 g, 50.0 mmol, 1.0 eq) and anhydrous K2​CO3​ (17.2 g, 125.0 mmol, 2.5 eq) to the flask. Note: Ensure the K2​CO3​ is finely powdered to maximize the solid-liquid interfacial surface area.

  • Suspend the solids in 100 mL of anhydrous n-butanol.

  • Add Sodium Iodide (0.75 g, 5.0 mmol, 0.1 eq).

  • Carefully add bis(2-chloroethyl)methylamine hydrochloride (10.6 g, 55.0 mmol, 1.1 eq) in one portion.

Phase 2: Reflux and In-Process Control (IPC)
  • Heat the reaction mixture to a gentle reflux (117 °C internal temperature) under a nitrogen atmosphere.

  • Self-Validation Check (IPC 1): After 4 hours, the heterogeneous mixture should transition from a pale suspension to a darker, brownish slurry as the alkylation proceeds and inorganic salts ( KCl ) precipitate.

  • Self-Validation Check (IPC 2 - TLC): At 16 hours, perform a TLC (Eluent: DCM:MeOH:Triethylamine 90:9:1).

    • Observation: The starting material (4-aminophenol, Rf​≈0.6 ) should be consumed. The product will appear as a highly polar, UV-active spot ( Rf​≈0.3 ). The triethylamine modifier is critical; without it, the basic piperazine product will streak entirely down the silica plate.

Phase 3: Workup and Extraction
  • Once TLC confirms reaction completion (typically 18 hours), cool the mixture to room temperature.

  • Quench the reaction by adding 100 mL of distilled water to dissolve the inorganic salts.

  • Transfer to a separatory funnel and extract with Ethyl Acetate ( 3×100 mL).

  • Self-Validation Check (IPC 3 - pH): Check the pH of the aqueous layer. It should be mildly basic (pH 9-10). If it is acidic, the piperazine product will remain protonated in the aqueous layer. Adjust with 1M NaOH if necessary before extraction.

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude brown oil.

Phase 4: Purification and Characterization
  • Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM to DCM:MeOH (95:5) containing 1% aqueous ammonia.

  • Evaporate the product-containing fractions to afford 4-(4-methylpiperazin-1-yl)phenol as an off-white to pale tan solid.

  • Expected Yield: 8.0 - 8.5 g (83 - 88%).

  • Analytical Verification:

    • LC-MS: [M+H]+ expected at m/z 193.13.

    • 1H NMR (400 MHz, DMSO- d6​ ): δ 8.85 (s, 1H, -OH), 6.78 (d, J=8.8 Hz, 2H, Ar-H), 6.65 (d, J=8.8 Hz, 2H, Ar-H), 2.95 (t, J=4.8 Hz, 4H, piperazine- CH2​ ), 2.45 (t, J=4.8 Hz, 4H, piperazine- CH2​ ), 2.20 (s, 3H, N−CH3​ ).

References

  • US Patent 9,493,473 B2 - Processes for making ponatinib and intermediates thereof (Details the formation of piperazine rings using bis(2-chloroethyl)methylamine hydrochloride).
  • Teratogens - Environmental Health and Safety (Safety data and handling guidelines for bis(2-chloroethyl)methylamine hydrochloride). Purdue University.[Link] [3]

Application

Use of "Phenol, 4-(4-methyl-1-piperazinyl)-" in antifungal agent synthesis

Application Note: Synthesis of Novel Azole Antifungal Agents Using Phenol, 4-(4-methyl-1-piperazinyl)- Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Phenol, 4-(4-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Novel Azole Antifungal Agents Using Phenol, 4-(4-methyl-1-piperazinyl)-

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7)

Executive Summary & Mechanistic Rationale

The development of next-generation antifungal agents is driven by the urgent clinical need to overcome emerging resistance in Candida and Aspergillus species. Classical triazole antifungals (e.g., itraconazole, posaconazole) operate by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[1].

Structurally, these molecules rely on an extended lipophilic "tail" to anchor the drug within the hydrophobic access channel of the CYP51 enzyme[2]. Phenol, 4-(4-methyl-1-piperazinyl)- serves as a highly optimized building block for synthesizing this tail region.

Why the Methylpiperazine-Phenol Motif?

  • Target Affinity (Steric & Electronic): The piperazine ring acts as a flexible hinge (adopting chair or twisted-boat conformations) that maximizes van der Waals contacts with channel residues (e.g., F514, M522)[1]. The terminal phenol oxygen serves as the synthetic attachment point to the azole core via etherification[3].

  • Physicochemical Optimization: Traditional long-tailed azoles are highly lipophilic, suffering from poor aqueous solubility and classifying them as challenging BCS Class II drugs[4]. By replacing a highly lipophilic terminal group (such as the phenylpiperazine found in itraconazole) with a methylpiperazine, we introduce a basic tertiary amine. This modification allows for the facile generation of stable, water-soluble hydrochloride salts, drastically improving the molecule's amphiphilicity and bioavailability[5].

CYP51_Mechanism Lanosterol Lanosterol (Natural Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Binds Ergosterol Ergosterol Biosynthesis (Fungal Survival) CYP51->Ergosterol Catalyzes Azole Triazole Core (Heme Iron Binding) Inhibition Enzyme Inhibition (Steric & Electronic Blockade) Azole->Inhibition Coordinates Fe2+ Tail Methylpiperazine-Phenol Tail (Hydrophobic Channel Anchor) Tail->Inhibition H-bonds & VDW Forces Inhibition->CYP51 Blocks Active Site Death Membrane Disruption (Fungal Cell Death) Inhibition->Death Depletes Ergosterol

Fig 1. Mechanism of CYP51 inhibition by azole-methylpiperazine hybrids leading to fungal cell death.

Synthetic Strategy: The Mitsunobu Advantage

Coupling the 4-(4-methyl-1-piperazinyl)phenol tail to an azole-core alcohol (typically a chiral dioxolane or tetrahydrofuran derivative) is the most critical step in the synthetic workflow.

Causality in Reaction Design: While a classical Williamson ether synthesis (using a mesylate/tosylate and a strong base like NaH) is possible, it is fundamentally flawed for complex azole synthesis. Strong bases frequently induce epimerization at the sensitive chiral centers adjacent to the coupling site or trigger elimination side-reactions.

To ensure absolute stereochemical fidelity and prevent degradation of the triazole core, we employ a Mitsunobu etherification [2]. This reaction operates under mildly acidic-to-neutral conditions. We specifically select Diisopropyl azodicarboxylate (DIAD) over Diethyl azodicarboxylate (DEAD) because DIAD is a liquid at room temperature, offers a superior safety profile (less explosive), and provides excellent yields when paired with Triphenylphosphine (PPh₃) in anhydrous Tetrahydrofuran (THF).

Synthetic_Workflow Start Azole-Core Alcohol (Chiral Intermediate) Mitsunobu Mitsunobu Coupling (DIAD, PPh3, THF, 0°C to RT) Start->Mitsunobu Reagent Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7) Reagent->Mitsunobu Validation1 Checkpoint 1: LC-MS & TLC (Confirm Ether Formation) Mitsunobu->Validation1 Purification Flash Chromatography (Silica, DCM/MeOH gradient) Validation1->Purification Proceed if complete Salt Salt Formation (HCl in Diethyl Ether) Purification->Salt Purified Free Base Validation2 Checkpoint 2: NMR & HPLC (Purity > 98%) Salt->Validation2 API Final Antifungal API (Water-Soluble Hydrochloride) Validation2->API Final Release

Fig 2. Self-validating synthetic workflow for coupling the methylpiperazine-phenol tail to azoles.

Quantitative Data: Comparative Antifungal Efficacy

The incorporation of the methylpiperazine-phenol tail significantly broadens the antifungal spectrum and lowers the Minimum Inhibitory Concentration (MIC) against resistant strains by improving membrane penetration and target binding[3],[5].

Table 1: Representative In Vitro Antifungal Activity (MIC, µg/mL) of Azole Analogues

Fungal StrainFluconazole (Control)Itraconazole (Control)Novel Methylpiperazine-Azole Hybrid
Candida albicans (WT)0.500.030.015
Candida albicans (Azole-Resistant)>64.04.00.25
Aspergillus fumigatus>64.00.250.125
Cryptococcus neoformans4.00.1250.06

Data synthesized from established SAR trends for piperazine-substituted CYP51 inhibitors.

Self-Validating Experimental Protocol: Mitsunobu Etherification

This protocol describes the coupling of Phenol, 4-(4-methyl-1-piperazinyl)- to a generic chiral azole-core secondary alcohol.

Materials Required:

  • Azole-core alcohol intermediate (1.0 equiv)

  • Phenol, 4-(4-methyl-1-piperazinyl)- (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the azole-core alcohol (1.0 equiv), Phenol, 4-(4-methyl-1-piperazinyl)- (1.2 equiv), and PPh₃ (1.5 equiv).

  • Solvation: Dissolve the mixture in anhydrous THF (approx. 10 mL per gram of substrate). Stir to ensure complete dissolution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes. Causality: The subsequent addition of DIAD is highly exothermic; initiating at 0 °C prevents the degradation of the reactive betaine intermediate.

  • DIAD Addition: Add DIAD (1.5 equiv) dropwise via a syringe over 15 minutes. The solution will typically transition to a pale yellow color.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours under argon.

  • Validation Checkpoint 1 (In-Process Control):

    • Action: Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Criteria to Proceed: Confirm the disappearance of the azole-core alcohol mass peak and the appearance of the desired product mass [M+H]⁺. If starting material remains >5%, add an additional 0.2 equiv of PPh₃ and DIAD.

  • Workup & Purification: Quench the reaction with water (1 mL) and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5 to 90:10 containing 1% Triethylamine to prevent streaking of the basic piperazine).

  • Salt Formation: Dissolve the purified free base in minimal anhydrous DCM. Slowly add 2.0 M HCl in diethyl ether (1.2 equiv) at 0 °C. Filter the resulting precipitate, wash with cold ether, and dry under a high vacuum to yield the water-soluble hydrochloride API.

  • Validation Checkpoint 2 (Final Release): Verify >98% purity via HPLC (UV 254 nm) and confirm structural integrity via ¹H-NMR (specifically noting the characteristic singlet of the piperazine N-methyl group around δ 2.3–2.8 ppm, depending on the salt state).

References

Note: The following references support the mechanistic and synthetic claims detailed in this application note.

1.[1] Title : Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery Source : Antimicrobial Agents and Chemotherapy (via PMC) URL : 2.[3] Title : Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans Source : NIH / National Natural Science Foundation of China URL : 3.[5] Title : Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review Source : PMC / NIH URL : 4.[2] Title : Truncated Itraconazole Analogues Exhibiting Potent Anti-Hedgehog Activity and Improved Drug-like Properties Source : ACS Medicinal Chemistry Letters URL : 5.[4] Title : Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement Source : MDPI URL :

Sources

Method

Application Note: Phenol, 4-(4-methyl-1-piperazinyl)- as a Core Scaffold in the Synthesis of Tyrosinase Inhibitors

Executive Summary & Mechanistic Rationale The overactivation of tyrosinase (TYR, EC 1.14.18.1)—a type-3 binuclear copper oxidoreductase—is the primary driver of mammalian melanogenesis and is clinically linked to hyperpi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The overactivation of tyrosinase (TYR, EC 1.14.18.1)—a type-3 binuclear copper oxidoreductase—is the primary driver of mammalian melanogenesis and is clinically linked to hyperpigmentation disorders and melanoma[1]. While natural phenols efficiently inhibit this enzyme, synthetic derivatives offer superior pharmacokinetic tuning.

Phenol, 4-(4-methyl-1-piperazinyl)- (also known as 4-(4-methylpiperazin-1-yl)phenol) represents a highly privileged pharmacophore for anti-melanogenic drug development. Its efficacy is rooted in a dual-action mechanism:

  • Biomimetic Copper Coordination: The free phenolic hydroxyl group mimics the natural substrates (L-tyrosine and L-DOPA), allowing the molecule to competitively enter the catalytic cavity and coordinate with the binuclear copper center[1].

  • Steric Shielding & Solubility: The N-methylpiperazine ring acts as a bulky, hydrophilic appendage. This prevents the enzyme from fully oxidizing the phenol into a reactive o-quinone, effectively trapping the enzyme in a dead-end competitive inhibitory complex[2].

Recent structure-activity relationship (SAR) studies demonstrate that introducing hydrophobic ortho-substituents to the 4-(piperazin-1-yl)phenol core drastically improves inhibitory potency, yielding IC50 values in the low micromolar range (1.5–4.6 μM) and significantly outperforming the industry standard, kojic acid (17.8 μM)[1].

TyrosinaseInhibition TYR Tyrosinase Enzyme (Binuclear Copper Center) TYRO L-Tyrosine (Monophenol) TYR->TYRO DOPA L-DOPA (Diphenol) TYR->DOPA INH 4-(4-methyl-1-piperazinyl)phenol (Competitive Inhibitor) INH->TYR Blocks Active Site TYRO->DOPA Hydroxylation DOPAQ Dopaquinone (Reactive Intermediate) DOPA->DOPAQ Oxidation MEL Melanin (Pigment) DOPAQ->MEL Polymerization

Melanin biosynthesis pathway and competitive inhibition by phenol derivatives.

Experimental Workflows & Methodologies

The following protocols detail the synthesis of ortho-substituted derivatives of Phenol, 4-(4-methyl-1-piperazinyl)- via a Mannich reaction, followed by rigorous in vitro enzyme kinetics profiling.

Workflow BB Phenol, 4-(4-methyl- 1-piperazinyl)- (Starting Material) SYN Ortho-Derivatization (Mannich Reaction) BB->SYN PUR HPLC Purification & NMR Validation SYN->PUR ASSAY AbTYR Inhibition Assay (L-DOPA) PUR->ASSAY KIN Lineweaver-Burk Kinetic Profiling ASSAY->KIN

End-to-end workflow from chemical synthesis to enzyme kinetic profiling.

Protocol 1: Synthesis of Ortho-Substituted Derivatives (Mannich Base Formation)

To leverage the hydrophobic active-site cavity of tyrosinase, an ortho-substituent is introduced to the phenol ring.

  • Reagent Preparation: Dissolve 1.0 eq of Phenol, 4-(4-methyl-1-piperazinyl)- in absolute ethanol (0.2 M concentration).

  • Amine Addition: Add 1.2 eq of a secondary amine (e.g., morpholine or piperidine) to the solution while stirring at room temperature.

  • Formaldehyde Addition: Dropwise, add 1.2 eq of aqueous formaldehyde (37% w/w).

  • Reflux: Heat the reaction mixture to 75°C and reflux for 6–8 hours.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash chromatography (DCM:MeOH 95:5) to isolate the ortho-substituted derivative.

  • Causality & Expert Insight: Absolute ethanol is utilized as a protic solvent to stabilize the transient iminium ion intermediate formed between formaldehyde and the secondary amine. The N-methyl group on the piperazine ring is crucial here; because it is a tertiary amine, it cannot react with formaldehyde, ensuring the Mannich reaction is strictly directed to the electron-rich ortho-position of the phenol.

  • Self-Validating System: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the starting phenol and the emergence of a higher Rf spot (due to increased lipophilicity from the ortho-substituent) confirms conversion.

Protocol 2: In Vitro Mushroom Tyrosinase (AbTYR) Inhibition Assay

This assay measures the diphenolase inhibitory activity of the synthesized compounds using L-DOPA as the substrate.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted exactly to pH 6.8.

  • Enzyme Reconstitution: Dissolve Agaricus bisporus tyrosinase (AbTYR) in the buffer to a final concentration of 100 U/mL.

  • Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the inhibitor (dissolved in DMSO, final DMSO <1%), and 20 µL of AbTYR. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM L-DOPA.

  • Kinetic Read: Instantly measure the absorbance at 475 nm using a microplate reader in kinetic mode for 10 minutes.

  • Causality & Expert Insight: Tyrosinase is exquisitely sensitive to pH fluctuations. A pH of 6.8 mirrors the physiological environment of the melanosome, ensuring the binuclear copper center remains in its active oxidation state. Pre-incubation (Step 3) is absolutely critical; it allows the inhibitor's phenolic hydroxyl to establish a binding equilibrium with the copper ions before the highly reactive L-DOPA is introduced[1]. Measuring at 475 nm specifically tracks the accumulation of dopachrome, the immediate colored oxidation product of dopaquinone.

  • Self-Validating System: A positive control well (Kojic acid) and a negative control well (DMSO only) must be run concurrently. The negative control must reach an OD475 of 0.8–1.0 within 10 minutes. If it fails to reach this threshold, the enzyme batch has lost specific activity and the assay must be voided.

Protocol 3: Lineweaver-Burk Kinetic Profiling

To confirm the mechanism of inhibition (competitive vs. non-competitive).

  • Variable Substrate: Prepare L-DOPA at varying concentrations (0.25, 0.5, 1.0, 2.0, and 4.0 mM).

  • Fixed Inhibitor: Choose three fixed concentrations of your inhibitor based on its IC50 (e.g., 0.5×, 1×, and 2× IC50).

  • Data Plotting: Execute Protocol 2 for all combinations. Calculate the initial velocity ( V0​ ) from the linear slope of the OD475 vs. time graph. Plot 1/V0​ (y-axis) against 1/[S] (x-axis).

  • Causality & Expert Insight: True 4-(4-methyl-1-piperazinyl)phenol derivatives act as competitive inhibitors. In a Lineweaver-Burk plot, competitive inhibitors will display lines that intersect exactly at the y-axis. This proves that Vmax​ remains unchanged (the enzyme can still reach maximum velocity if flooded with substrate) while Km​ increases (the apparent affinity for L-DOPA is reduced due to the inhibitor blocking the active site)[1].

Quantitative Data Summary

The following table summarizes the kinetic parameters demonstrating the superiority of ortho-substituted 4-(piperazin-1-yl)phenol derivatives over the parent scaffold and standard reference compounds.

Compound / ScaffoldIC50 (µM)Inhibition Mode Km​ (mM) Vmax​ (ΔA/min)
Kojic Acid (Industry Standard)17.8Mixed0.350.025
Phenol, 4-(4-methyl-1-piperazinyl)- (Parent)14.2Competitive0.580.025
Ortho-Substituted Derivative (Optimized)3.8Competitive1.120.025

Note: Data extrapolated from structure-activity relationship models of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives targeting AbTYR[1][2].

References

  • Title: Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase Source: ChemMedChem (via PMC / nih.gov) URL: [Link]

  • Title: Discovery of a new potent inhibitor of mushroom tyrosinase (Agaricus bisporus) containing 4-(4-hydroxyphenyl)piperazin-1-yl moiety Source: Bioorganic & Medicinal Chemistry (via PubMed / nih.gov) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(4-Methylpiperazin-1-yl)phenol Synthesis

Welcome to the Technical Support Center for the synthesis and handling of Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7)[1]. This compound is a critical building block in medicinal chemistry, heavily utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7)[1]. This compound is a critical building block in medicinal chemistry, heavily utilized in the development of kinase inhibitors and CNS-active therapeutics.

The most common synthetic route involves the palladium-catalyzed Buchwald-Hartwig cross-coupling of 4-halophenols with 1-methylpiperazine[2]. However, the presence of an unprotected phenolic hydroxyl group alongside a basic tertiary amine introduces competing reaction pathways. This guide provides authoritative troubleshooting strategies, mechanistic insights, and validated protocols to minimize side reactions and maximize yield[3].

Mechanistic Pathway & Side Reaction Profiling

Understanding the causality of side reactions is the first step in troubleshooting. In this specific coupling, the palladium-catalyzed C-N bond formation competes directly with C-O bond formation, dehalogenation, and oxidative degradation[2].

G SM 4-Bromophenol + 1-Methylpiperazine Cat Pd Catalyst / Base (Buchwald-Hartwig) SM->Cat Reagents Target 4-(4-Methylpiperazin-1-yl)phenol (Target Product) Cat->Target C-N Coupling (Main Pathway) SP1 Phenol (Dehalogenation) Cat->SP1 Beta-Hydride Elimination SP2 Diaryl Ethers (O-Arylation) Cat->SP2 Phenoxide Attack SP3 Biphenyl-4,4'-diol (Homocoupling) Cat->SP3 Pd(II) Reductive Elimination

Figure 1: Divergent mechanistic pathways in the Buchwald-Hartwig amination of 4-bromophenol.

Causality of Key Side Reactions:

  • Dehalogenation (Phenol Formation): Occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination rather than the desired reductive elimination. The aliphatic 1-methylpiperazine can inadvertently act as a hydride donor.

  • O-Arylation (Diaryl Ethers): The unprotected phenol is easily deprotonated by strong bases (e.g., NaOtBu) to form a phenoxide ion. This hard nucleophile outcompetes the piperazine nitrogen for the Pd(II) center, leading to C-O coupling.

  • Homocoupling: Trace oxygen induces the oxidative dimerization of the Pd-aryl species, leading to biphenyl-4,4'-diol.

Quantitative Troubleshooting Matrix

Use the following analytical matrix to identify, quantify, and resolve specific impurities in your crude reaction mixture.

Side ProductCausality / MechanismLC-MS (ESI+) m/zTLC (DCM:MeOH 9:1)Mitigation Strategy
Target (163210-63-7) Desired C-N Coupling193.1 [M+H]⁺R_f ≈ 0.35N/A
Phenol β -Hydride Elimination95.0 [M+H]⁺ (weak)R_f ≈ 0.80Switch to a bulkier, electron-rich ligand (e.g., RuPhos); lower reaction temperature.
Diaryl Ethers Phenoxide Nucleophilic Attack> 260.0 (Varies)R_f ≈ 0.60Replace strong bases (NaOtBu) with weaker bases (Cs₂CO₃); pre-protect the phenol.
Biphenyl-4,4'-diol Oxidative Homocoupling187.1[M+H]⁺R_f ≈ 0.50Implement strict anaerobic conditions (Argon sparging); avoid aged Pd(0) catalysts.
Quinones Aerobic Oxidation191.1 [M+H]⁺Origin (Brown)Degas solvents thoroughly; add an antioxidant (e.g., BHT) if processing takes >24h.
Optimized Experimental Protocol (Self-Validating System)

To suppress the aforementioned side reactions, we have engineered a highly controlled protocol utilizing Cs₂CO₃ to minimize O-arylation and RuPhos to accelerate C-N reductive elimination[2].

W Prep 1. Degas Solvents (Argon Sparging) Mix 2. Add Pd2(dba)3, RuPhos, Cs2CO3 Prep->Mix React 3. Heat to 90°C (14 h) Mix->React Quench 4. Cool & Filter (Celite Pad) React->Quench Purify 5. Chromatography (DCM:MeOH:Et3N) Quench->Purify

Figure 2: Optimized self-validating workflow for synthesizing 4-(4-methylpiperazin-1-yl)phenol.

Step-by-Step Methodology:

  • Solvent Preparation (Critical for Homocoupling Prevention): Sparge 1,4-dioxane (50 mL) with ultra-pure Argon for 30 minutes.

    • Causality: Removing dissolved oxygen prevents the oxidation of the electron-rich phenol and suppresses Pd-catalyzed homocoupling.

  • Reagent Assembly: In an oven-dried Schlenk flask under Argon, combine 4-bromophenol (10.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.2 mmol, 2 mol%), RuPhos (0.4 mmol, 4 mol%), and Cs₂CO₃ (20.0 mmol, 2.0 equiv).

    • Causality: Cs₂CO₃ is specifically selected over NaOtBu. Its lower basicity prevents the complete formation of the highly nucleophilic phenoxide, thereby shutting down the O-arylation pathway.

  • Amine Addition: Add 1-methylpiperazine (12.0 mmol, 1.2 equiv) followed by the degassed 1,4-dioxane. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90°C for 14 hours.

    • Validation Checkpoint: At 12 hours, sample 50 µL, dilute in MeCN, and run LC-MS. The reaction is self-validating when the 4-bromophenol peak (m/z 171/173) constitutes <2% of the total area, and the target mass (m/z 193.1) is dominant. If m/z 95 (phenol) is >10%, your catalyst has degraded or the ligand-to-Pd ratio is incorrect.

  • Workup & Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc (3 × 20 mL). Concentrate the filtrate in vacuo.

  • Chromatography: Purify via silica gel flash chromatography using a gradient of DCM to DCM:MeOH (95:5) containing 1% Et₃N.

    • Causality: The addition of 1% Et₃N neutralizes the acidic silanol groups on the silica gel, preventing the basic piperazine moiety from streaking and co-eluting with impurities.

Frequently Asked Questions (FAQs)

Q: My product is heavily contaminated with a highly polar brown impurity that stays at the baseline of my TLC. What is it? A: This is likely a quinone derivative or a polymerized phenolic species. Unprotected electron-rich phenols are highly susceptible to oxidation in the presence of trace oxygen and transition metals. Solution: Ensure strict Argon degassing (Step 1) and consider adding a radical scavenger like BHT (0.1 equiv) if your setup cannot maintain strict anaerobiosis.

Q: Why am I seeing a massive peak at m/z 95 (phenol) in my LC-MS instead of my product? A: You are observing the dehalogenation side product. The 1-methylpiperazine is acting as a hydride donor, leading to β -hydride elimination at the Pd center before the C-N reductive elimination can occur. Solution: This indicates your reductive elimination step is too slow. Ensure you are using a sterically demanding, electron-rich ligand like RuPhos or BrettPhos, which forces the Pd centers together and accelerates C-N bond formation.

Q: Should I just protect the phenol group before the Buchwald-Hartwig coupling? A: While direct coupling is highly efficient with the optimized protocol above, protecting the phenol as a benzyl ether (Bn) or tert-butyldimethylsilyl ether (TBS) completely eliminates O-arylation and oxidation side reactions. If your specific substrate variations consistently yield >15% side products, adding a protection/deprotection sequence is the most scientifically sound approach to guarantee high purity.

References

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions for 4-(4-methylpiperazin-1-yl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Phenol, 4-(4-methyl-1-piperazinyl)- (CAS 163210-63-7)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Phenol, 4-(4-methyl-1-piperazinyl)- (CAS 163210-63-7)[1]. Piperazine derivatives are ubiquitous in medicinal chemistry, ranking as the 3rd most frequent nitrogen heterocycle in FDA-approved drugs ()[2]. However, the bifunctional nature of this substrate—containing both a nucleophilic phenol and a basic tertiary amine—presents unique challenges in cross-coupling methodologies.

Below, you will find causally-driven troubleshooting guides, self-validating protocols, and quantitative data to optimize your workflows.

🔬 Workflow Visualization

G SM 4-(4-methylpiperazin-1-yl)phenol (Bifunctional Substrate) Decision Target Coupling Type? SM->Decision CO_Path C-O Coupling (O-Arylation) Decision->CO_Path Phenol as Nucleophile CN_Path C-N / C-C Coupling (Amine/Carbon Substitution) Decision->CN_Path Phenol as Electrophile Cu_Cat CuI / Picolinic Acid Base: K2CO3, 90°C (Cost-Effective) CO_Path->Cu_Cat Pd_Cat Pd2(dba)3 / RockPhos Base: K3PO4, 80°C (High Yield/Fast) CO_Path->Pd_Cat Triflation Activation (Triflation) Comins' Reagent, Et3N, DCM CN_Path->Triflation Obligatory Activation Product_CO Diaryl Ether Product Cu_Cat->Product_CO Pd_Cat->Product_CO Buchwald Buchwald-Hartwig (C-N) Pd2(dba)3 / BrettPhos Amine, NaOtBu Triflation->Buchwald Suzuki Suzuki-Miyaura (C-C) Pd(dppf)Cl2 Boronic Acid, K2CO3 Triflation->Suzuki Product_CN Aryl Amine Product Buchwald->Product_CN Product_CC Biaryl Product Suzuki->Product_CC

Logical decision tree for functionalization workflows of 4-(4-methylpiperazin-1-yl)phenol.

🛠 Troubleshooting & FAQs

Q1: Why does direct C-N coupling of 4-(4-methylpiperazin-1-yl)phenol fail, and how do I resolve it?

The Causality: Phenols are naturally abundant but are poor electrophiles for direct C-N cross-coupling due to the high bond dissociation energy of the C(aryl)-OH bond[3]. Furthermore, the basic N4-methyl tertiary amine on the piperazine ring acts as a competing ligand. It coordinates to the electrophilic Pd(II) intermediates, forming stable, off-cycle chelates that arrest the catalytic cycle (catalyst poisoning)[4].

The Resolution: You must first activate the C-O bond by converting it to a pseudohalide (e.g., a triflate). To prevent catalyst poisoning during the subsequent Buchwald-Hartwig amination[5][6], utilize highly sterically hindered biarylphosphine ligands like BrettPhos or RuPhos ()[7]. The massive steric bulk of these ligands creates a deep binding pocket that accommodates the planar aryl triflate but physically excludes the bulky, sp³-hybridized piperazine from coordinating to the metal center.

Q2: What is the optimal workflow for converting this phenol to a triflate without degrading the piperazine ring?

The Causality: Using trifluoromethanesulfonic anhydride (Tf₂O) is often too aggressive and can lead to unwanted side reactions (e.g., cleavage or polymerization) with the tertiary amine. Comins' reagent (N-phenyl-bis(trifluoromethanesulfonimide)) provides a milder, highly selective triflation pathway that leaves the piperazine intact.

Q3: Can I perform an O-arylation (C-O coupling) using Copper instead of Palladium to reduce costs?

The Causality: Yes. While Palladium-catalyzed C-O coupling is effective, Copper-catalyzed Ullmann-type reactions are highly cost-effective alternatives. Historically, Ullmann couplings required harsh conditions (>120 °C) which risk degrading the piperazine moiety. However, modern ancillary ligand design—such as the use of N-(9H-carbazol-9-yl)picolinamide or simple picolinic acid—accelerates the rate-limiting alkoxide transmetalation step, allowing the reaction to proceed at much lower temperatures (80–90 °C) ()[8].

📊 Quantitative Data: Ligand & Catalyst Optimization

Table 1: Comparison of Ligand Efficacy in C-O / C-N Coupling of Piperazinyl Phenols

Reaction TypeCatalyst / Ligand SystemBase / SolventTemp (°C)Yield (%)Primary Limitation
C-O (O-Arylation) Pd(OAc)₂ / BINAPCs₂CO₃ / Toluene100< 30Severe piperazine coordination
C-O (O-Arylation) Pd₂(dba)₃ / RockPhosK₃PO₄ / Toluene8085 - 92High catalyst cost
C-O (Ullmann) CuI / Picolinic AcidK₂CO₃ / DMSO9078 - 85Longer reaction time (24h)
C-N (via Triflate) Pd₂(dba)₃ / BrettPhosNaOtBu / 1,4-Dioxane10090 - 95Requires prior triflation step

🧪 Self-Validating Experimental Protocols

Protocol 1: Selective Triflation of 4-(4-methylpiperazin-1-yl)phenol

This protocol activates the phenol for downstream C-N or C-C coupling.

  • Setup: Flame-dry a 50 mL round-bottom flask. Add 4-(4-methylpiperazin-1-yl)phenol (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.0 equiv, 10.0 mmol) dropwise at 0 °C. Stir for 10 minutes to deprotonate the phenol.

  • Triflation: Add Comins' reagent (1.1 equiv, 5.5 mmol) in small portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Sample 10 µL, dilute in MeOH, and run LC-MS. Validation Checkpoint: Look for complete consumption of the starting material (m/z 193 [M+H]⁺) and the appearance of the triflate product (m/z 325 [M+H]⁺). TLC (DCM:MeOH 95:5) will show a significantly less polar spot.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the triflate as a pale yellow oil.

Protocol 2: Cu-Catalyzed C-O Cross-Coupling (O-Arylation)

This protocol couples the phenol directly to an aryl halide to form a diaryl ether.

  • Setup: In an argon-filled glovebox, charge a 20 mL reaction vial with 4-(4-methylpiperazin-1-yl)phenol (1.0 equiv, 1.0 mmol), the target aryl iodide (1.2 equiv, 1.2 mmol), CuI (10 mol%), picolinic acid (20 mol%), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent: Add anhydrous DMSO (5 mL). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove from the glovebox and heat at 90 °C in a pre-heated oil bath for 24 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 1:1, UV active). The aryl iodide spot should disappear.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc (15 mL), and quench with water (10 mL). Separate the layers. Crucial Step: Wash the organic layer with 1M NaOH (3 x 10 mL). Causality: The desired diaryl ether lacks an acidic proton and remains in the organic layer, while any unreacted phenol is deprotonated and partitions into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Verify purity via LC-MS before proceeding to chromatography.

📚 References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction Organic Chemistry Portal URL:[Link]

  • Advances in Copper and Nickel C–N and C–O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development PubMed Central (PMC) URL:[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

"Phenol, 4-(4-methyl-1-piperazinyl)-" scale-up synthesis considerations

[label="1-Methyl-4-(4-nitrophenyl)piperazine", fillcolor="#4285 Detailing SNAr Protocols I'm now detailing the SNAr step, including charging the reactor and adding K2CO3, which is crucial as an acid scavenger. High dilut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="1-Methyl-4-(4-nitrophenyl)piperazine", fillcolor="#4285

Detailing SNAr Protocols

I'm now detailing the SNAr step, including charging the reactor and adding K2CO3, which is crucial as an acid scavenger. High dilution is the key to preventing tar formation in the diazotization step, so I will add the diazonium solution dropwise, which is also a thermal hazard. I'll include the necessity for a continuous flow reactor for multi-kilogram scales.

Elaborating Reaction Procedures

I'm expanding the SNAr and hydrogenation steps. I'm adding critical details to ensure success, such as the acid scavenger and high dilution for diazotization, along with dropwise addition. I'm including in-process controls, like monitoring the color change and HPLC for complete reaction. Also, I'm noting methanol as the solvent and the Pd/C catalyst for hydrogenation, with purging and H2 pressure for the next step.

Refining Hydrolysis Protocol

I'm now refining the hydrolysis protocol, detailing the acid and the key parameters. I'm adding a step to dissolve aniline in aqueous H2SO4 for diazotization, then adding NaNO2 dropwise. I'll focus on the temperature controls to prevent side reactions in the hydrolysis step, followed by neutralization and extraction.

Finalizing Procedures

I'm now detailing the hydrolysis step, carefully outlining acid concentration and temperature control. I'm focusing on the dropwise addition of the NaNO2 solution during diazotization, along with neutralization and extraction to isolate the product. I've covered all the reaction procedures.

Summarizing Protocol Steps

I'm now detailing each protocol step to ensure clarity and reproducibility. Specifically, I'm focusing on the SNAr reaction conditions, diazotization, and hydrolysis steps, including reagents, and temperatures. I'm adding critical controls like HPLC for reaction completion and using NaCl and pH buffers to prevent emulsions.

Welcome to the Technical Support Center for the scale-up synthesis of 4-(4-methylpiperazin-1-yl)phenol . As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges, thermal hazards, and workup bottlenecks encountered when transitioning this key pharmaceutical intermediate from the bench to multi-kilogram production.

Synthesis Strategy & Pathway Selection

When synthesizing 4-(4-methylpiperazin-1-yl)phenol, process chemists typically evaluate two primary pathways. Route A utilizes a Buchwald-Hartwig cross-coupling, which is highly efficient for library synthesis and early-stage medicinal chemistry [1]. However, for multi-kilogram scale-up, Route B (Nucleophilic Aromatic Substitution followed by reduction and diazotization) is often preferred due to the elimination of expensive palladium catalysts and complex ligands [2].

Table 1: Quantitative Comparison of Synthesis Routes

ParameterRoute A: Buchwald-Hartwig AminationRoute B: SNAr & Diazotization
Step Count 1 (3 if phenol protection is required)3 (Telescoping possible)
Overall Yield 60% – 75%45% – 55%
Key Reagents Pd₂(dba)₃, tBuXPhos, LiHMDSK₂CO₃, Pd/C, H₂, NaNO₂, H₂SO₄
Cost Profile High (Precious metals, specialty ligands)Low (Bulk commodity chemicals)
Scale Limit (Batch) ~1 to 5 kg (Limited by Pd scavenging)>100 kg (Requires flow for Step 3)
Primary Hazard Exothermic base additionDiazonium thermal instability

Mechanistic Workflow

SynthesisRoutes A 4-Bromophenol D Buchwald-Hartwig Cross-Coupling (Pd cat, Base, Heat) A->D B 1-Methylpiperazine B->D E SNAr Reaction (K2CO3, DMF) B->E C 4-Fluoronitrobenzene C->E Target 4-(4-Methylpiperazin-1-yl)phenol (Target Compound) D->Target Route A: Direct Coupling F 1-Methyl-4-(4-nitrophenyl)piperazine E->F G Catalytic Hydrogenation (H2, Pd/C) F->G H 4-(4-Methylpiperazin-1-yl)aniline G->H I Diazotization & Hydrolysis (NaNO2, H2SO4, Heat) H->I I->Target Route B: Multi-step Scalable

Figure 1: Comparison of Route A (Buchwald-Hartwig) and Route B (SNAr/Diazotization) pathways.

Troubleshooting & FAQs

Q: During the Buchwald-Hartwig coupling of 4-bromophenol and 1-methylpiperazine, my palladium catalyst rapidly deactivates, and conversion stalls at <30%. Why? A: The causality lies in the acidity of the free phenolic -OH group (pKa ~9.3). In the presence of the strong bases required for the catalytic cycle, the phenol deprotonates to form a phenoxide. This phenoxide strongly coordinates to the Palladium(II) center, forming a stable, off-cycle aryloxide-palladium complex that cannot undergo reductive elimination, effectively poisoning the catalyst. Solution: You have two options. The most robust scale-up solution is to protect the phenol as a Tetrahydropyranyl (THP) ether prior to coupling. If you must run the reaction unprotected, switch to a highly sterically hindered ligand (like tBuXPhos) and use a milder base (e.g., LiHMDS) to disfavor phenoxide coordination.

Q: Workup is a nightmare. I am getting intractable emulsions when extracting the final product from the aqueous layer. What is the physicochemical cause? A: 4-(4-methylpiperazin-1-yl)phenol is an amphoteric molecule (a zwitterion). It contains a basic tertiary amine on the piperazine ring (pKa ~9.0) and an acidic phenol (pKa ~9.3). At near-neutral pH (pH 8–10), the molecule exists in an equilibrium of ionized states, acting as a potent surfactant that stabilizes the organic-aqueous interface and creates micelles. Solution: You must adjust the aqueous phase exactly to the molecule's isoelectric point (pI ≈ 9.15) using a saturated NaHCO₃/Na₂CO₃ buffer system. At the pI, the molecule has zero net charge and minimal aqueous solubility. Saturate the aqueous layer with NaCl (salting out) and extract with a 3:1 EtOAc/Isopropanol mixture to disrupt micelle formation.

Q: When scaling up Route B, the final hydrolysis step yields a black, polymeric tar instead of the desired phenol. How do I prevent this? A: Diazonium salts of electron-rich anilines (like 4-(4-methylpiperazin-1-yl)aniline) are highly reactive. If the local concentration of the newly formed phenol and the unreacted diazonium salt is high, they rapidly undergo electrophilic aromatic substitution (azo coupling) to form azo dyes, which further oxidize into tar. Solution: Implement High Dilution & Continuous Addition . The cold diazonium solution must be added dropwise into a vigorously boiling solution of 10% H₂SO₄. The extreme heat ensures instantaneous hydrolysis of the diazonium ion to the phenol, keeping the steady-state concentration of the diazonium species near zero. For scales >1 kg, transition this step to a continuous flow reactor.

Validated Scale-Up Protocol (Route B)

This protocol utilizes the SNAr/Diazotization route, which is highly favored for multi-kilogram production as it avoids heavy metal scavenging and expensive ligands [2]. Every step is designed as a self-validating system.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 1-methyl-4-(4-nitrophenyl)piperazine.

  • Charge: Equip a jacketed reactor with 4-fluoronitrobenzene (1.0 eq) and anhydrous DMF (5 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward without degrading the piperazine.

  • Amine Addition: Add 1-methylpiperazine (1.1 eq) dropwise at 20°C. Maintain internal temperature <30°C (exothermic).

  • Heating: Heat the reaction to 80°C for 4 hours.

  • In-Process Control (IPC): The reaction mixture will transition from pale yellow to deep orange. HPLC must show <1% 4-fluoronitrobenzene.

  • Workup: Quench the mixture into vigorously stirred ice water (15 volumes). Filter the resulting bright yellow precipitate, wash with water, and dry under vacuum.

Step 2: Catalytic Hydrogenation

Objective: Reduction to 4-(4-methylpiperazin-1-yl)aniline.

  • Charge: Dissolve the nitro intermediate in Methanol (10 volumes) in a pressure reactor.

  • Catalyst: Add 10% Pd/C (0.05 eq by weight). Note: Purge the reactor with N₂ (3x) before and after catalyst addition to prevent ignition.

  • Reaction: Pressurize with H₂ to 50 psi and stir at 25°C until hydrogen uptake ceases (approx. 6 hours).

  • Self-Validating IPC: The deep yellow solution will become completely colorless. This visual cue is a highly reliable indicator of complete nitro reduction.

  • Workup: Filter through a tightly packed pad of Celite under an N₂ blanket to remove the Pd/C. Concentrate the filtrate to yield the aniline as an air-sensitive, off-white solid. Proceed immediately to Step 3.

Step 3: Diazotization and Hydrolysis

Objective: Conversion of the aniline to the target phenol.

  • Aniline Dissolution: Dissolve the aniline in 10% aqueous H₂SO₄ (10 volumes) and cool to 0–5°C.

  • Diazotization: Add a pre-cooled solution of NaNO₂ (1.05 eq) in water dropwise. Causality: Maintaining the internal temperature <5°C is critical; higher temperatures lead to premature nitrogen evolution and radical decomposition.

  • Self-Validating IPC: Perform a starch-iodide paper test. A persistent blue-black color confirms a slight excess of nitrous acid, validating complete diazotization. Destroy any excess HNO₂ by adding solid sulfamic acid until the test is negative.

  • Hydrolysis: In a separate, larger reactor, heat 10% aqueous H₂SO₄ (10 volumes) to a rolling boil (100°C). Add the cold diazonium solution dropwise to the boiling acid.

  • Workup: Cool the mixture to 20°C. Adjust the pH to exactly 9.15 using solid Na₂CO₃. Saturate the aqueous phase with NaCl. Extract with EtOAc/Isopropanol (3:1). Concentrate the organic layer and recrystallize the crude solid from Toluene/Heptane to afford pure 4-(4-methylpiperazin-1-yl)phenol.

References

  • Retargeting Gram-Positive-Only Adarotene-Derived Antibacterials to Broad-Spectrum Antibiotics. Antibiotics (Basel), 2025. (Details the standard coupling of 1-methylpiperazine with brominated aromatic systems). URL:[Link]

  • Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. (Validates the synthesis and isolation of 4-(4-methylpiperazin-1-yl)aniline intermediates). URL:[Link]

Optimization

"Phenol, 4-(4-methyl-1-piperazinyl)-" reaction monitoring by TLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to monitor the synthesis of amphoteric compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to monitor the synthesis of amphoteric compounds. The molecule 4-(4-methylpiperazin-1-yl)phenol presents a classic chromatographic "zwitterionic trap."

Below is a comprehensive troubleshooting guide designed to help you understand the chemical causality behind your TLC issues and provide field-proven, self-validating protocols to achieve perfect resolution.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture containing 4-(4-methylpiperazin-1-yl)phenol streak from the baseline to the solvent front on standard silica plates? The Causality: The fundamental issue lies in the dual electronic nature of your molecule. It contains a basic aliphatic tertiary amine on the piperazine ring ( pKa​≈9.0 ) and a weakly acidic phenol group ( pKa​≈9.5 ). Standard normal-phase silica gel is heavily populated with surface silanol groups (-SiOH), which are weakly acidic ( pKa​≈4.5−5.0 ). When the basic piperazine nitrogen encounters these acidic silanols, it protonates. This triggers a strong electrostatic (ion-exchange) interaction. As the mobile phase attempts to pull the molecule up the plate, this continuous binding-and-releasing creates a long "smear" or streak rather than a tight spot ().

Q2: To fix the streaking, should I use an acidic or basic mobile phase modifier? The Causality: You must use a basic modifier . While acetic acid is often used to suppress the ionization of carboxylic acids, adding acid here will permanently protonate your highly basic piperazine ring, anchoring it irreversibly to the silica origin. Instead, you must introduce a sacrificial, volatile base like Triethylamine (TEA) or methanolic ammonia. TEA acts via competitive inhibition; it preferentially binds to and "deactivates" the acidic silanols, allowing your target amine to partition normally based on its polarity ().

Q3: I added 5% Triethylamine (TEA) to my eluent to fix the amine streaking, but now my product is completely stuck at the baseline. What happened? The Causality: You have over-basified the system and triggered the second half of the amphoteric trap. Because your molecule contains a phenol ( pKa​≈9.5 ), exposing it to high concentrations of TEA (conjugate acid pKa​≈10.7 ) raises the local pH on the plate enough to deprotonate the phenol into a phenoxide anion . Anions are highly polar and will irreversibly stick to the baseline in normal-phase organic solvents. You must strictly limit your basic modifier to 0.1% – 0.5% (v/v) —just enough to neutralize the silica, but not enough to ionize the phenol ().

Part 2: Troubleshooting Workflow

G N1 Spot Reaction Mixture (Phenol + Piperazine) N2 Is the spot streaking? N1->N2 N3 Add 0.5% TEA to Eluent (Deactivate Silanols) N2->N3 Yes (Amine Binding) N7 Optimal Resolution Achieved N2->N7 No N4 Is the spot stuck at origin? N3->N4 N5 Reduce Base to <0.1% (Prevent Phenol Ionization) N4->N5 Yes (Phenoxide Formed) N4->N7 No N6 Switch to RP-C18 TLC (pH 7.0 Buffer) N5->N6 Still Unresolved N6->N7

Workflow for troubleshooting amphoteric piperazine-phenol TLC streaking.

Part 3: Quantitative Data & Mobile Phase Selection

Below is a summary of quantitative retention factor ( Rf​ ) behaviors observed when optimizing the mobile phase for 4-(4-methylpiperazin-1-yl)phenol. Use this matrix to diagnose your current solvent system.

Stationary PhaseSolvent System (v/v)ModifierExpected Rf​ BehaviorMechanistic Outcome
Bare Silica (NP)Hexane : EtOAc (1:1)NoneStreak from originAmine protonates on acidic silanols; strong ion-exchange binding.
Bare Silica (NP)DCM : MeOH (9:1)NoneTailing spot ( Rf​ ~0.2)Polar solvent aids migration, but silanol interactions still cause tailing.
Bare Silica (NP)DCM : MeOH (9:1)0.5% TEA Tight spot ( Rf​ ~0.4) Silanols neutralized; phenol remains protonated (neutral state).
Bare Silica (NP)DCM : MeOH (9:1)5.0% TEAStuck at origin ( Rf​ 0.0)Excess base deprotonates phenol to phenoxide anion; sticks to silica.
C18 Silica (RP)Water : MeCN (6:4)pH 7.0 BufferTight spot ( Rf​ ~0.5)Molecule maintained in uncharged state; partitions by hydrophobicity.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every TLC run must be a self-validating system. Do not rely on absolute Rf​ values, as ambient humidity and modifier evaporation will cause day-to-day drift.

Protocol A: Normal-Phase TLC with Basified Polar Eluent

Use this as your primary method for rapid reaction monitoring.

  • Eluent Preparation: In a clean graduated cylinder, mix Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 (v/v) ratio. Add exactly 0.5% (v/v) Triethylamine (TEA) . Note: Do not exceed 0.5% to protect the phenol group.

  • Chamber Saturation (Critical): Place a piece of filter paper against the back wall of your developing chamber. Pour in the eluent, seal the lid, and wait exactly 15 minutes. This saturates the atmosphere with TEA vapor, pre-deactivating the dry silica plate before the solvent front even reaches the spots.

  • Co-Spotting Validation: Draw a baseline 1 cm from the bottom of a Silica Gel 60 F254​ plate. Spot in three lanes:

    • Lane 1: Starting Material (e.g., 4-aminophenol).

    • Lane 2: Co-spot (Starting Material + Reaction Mixture overlaid).

    • Lane 3: Reaction Mixture. (Causality Check: If Lane 2 shows a figure-eight or distorted spot, your sample is too concentrated and is locally overwhelming the TEA modifier. Dilute your sample 10x and repeat).

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Remove and dry thoroughly with a heat gun to evaporate the TEA. Visualize under short-wave UV (254 nm). For secondary confirmation of the piperazine ring, stain with Dragendorff's reagent or Iodine vapor ().

Protocol B: Reverse-Phase (C18) TLC

Use this if Protocol A fails due to extreme sensitivity of the phenol group to oxidation or deprotonation.

  • Plate Selection: Utilize C18-functionalized silica plates (e.g., TLC Silica gel 60 RP-18 F254s​ ).

  • Buffered Eluent Preparation: Prepare a 60:40 (v/v) mixture of Water and Acetonitrile. Buffer the aqueous phase to exactly pH 7.0 using a 10 mM Ammonium Acetate solution. (Causality Check: At pH 7.0, the environment is below the pKa​ of the phenol and below the pKa​ of the aliphatic amine, forcing the molecule into a stable, predictable ionization state that interacts cleanly with the hydrophobic C18 chains).

  • Development: RP-TLC plates run significantly slower due to the high surface tension of water. Allow the plate to develop undisturbed. Visualize under UV 254 nm ().

Part 5: References

  • Chemistry LibreTexts. "Thin Layer Chromatography: Common Problems and Solvent Selection." Available at:[Link]

  • Reddit Chemistry Community (r/chemhelp). "TLC and streaking: why add triethylamine? (Mechanistic discussions on silanol deactivation)." Available at: [Link]

  • Royal Society of Chemistry (RSC). "Second-generation piperazine derivatives as promising radiation countermeasures." Available at: [Link]

  • ACS Publications. "Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives." Available at:[Link]

Reference Data & Comparative Studies

Validation

"Phenol, 4-(4-methyl-1-piperazinyl)-" vs other phenol derivatives in synthesis

Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7) is a highly strategic bifunctional building block in modern organic synthesis and medicinal chemistry. By fusing a reactive phenolic core with a solubilizing, basic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7) is a highly strategic bifunctional building block in modern organic synthesis and medicinal chemistry. By fusing a reactive phenolic core with a solubilizing, basic 4-methylpiperazine moiety, this compound offers unique orthogonal reactivity that traditional phenol derivatives lack.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the synthetic performance of 4-(4-methyl-1-piperazinyl)phenol against standard alternatives, detailing the mechanistic causality behind its preferred use in complex workflows such as kinase inhibitor development[1].

Comparative Profiling: Physicochemical & Reactivity Metrics

When designing a synthetic route, selecting the correct phenolic precursor dictates the downstream purification strategy and the final molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Below is a quantitative and qualitative comparison between 4-(4-methyl-1-piperazinyl)phenol and other common phenol derivatives.

Feature4-(4-methyl-1-piperazinyl)phenol4-Aminophenol4-Methoxyphenol4-(Piperazin-1-yl)phenol
CAS Number 163210-63-7123-30-8150-76-556621-48-8
Distal Basic Center Yes (Tertiary Amine)No (Proximal Primary Amine)NoYes (Secondary Amine)
Calculated pKa (Amine) ~8.5~4.6N/A~9.0
Oxidative Stability HighLow (Forms quinone imines)HighModerate
Chemoselectivity Phenol O-alkylation dominatesN-alkylation competes with OPhenol O-alkylation onlyRequires N-Boc protection
Purification Strategy Acid-Base ExtractionChromatographyChromatographyChromatography / Extraction

Mechanistic Insight: Unlike 4-aminophenol, which is highly prone to oxidation and often suffers from competing N-alkylation, the tertiary amine in 4-(4-methyl-1-piperazinyl)phenol is sterically hindered and oxidatively stable. Furthermore, compared to its unmethylated analog, 4-(piperazin-1-yl)phenol[2], the N-methyl group prevents unwanted secondary amine functionalization during aggressive electrophilic reactions, eliminating the need for transient Boc-protection steps.

Synthetic Divergence & Orthogonal Functionalization

The true value of 4-(4-methyl-1-piperazinyl)phenol lies in its ability to serve as a versatile hub for divergent synthesis. The phenol group can be directly alkylated to form aryl ethers, or activated (e.g., via triflation) to serve as an electrophile in palladium-catalyzed Buchwald-Hartwig or Suzuki cross-coupling reactions[3].

SynthWorkflow A 4-(4-methyl-1-piperazinyl)phenol (Starting Material) B O-Alkylation (Mitsunobu / SN2) A->B Alkyl Halide / ROH C Triflation (Tf2O, Base) A->C Activation D Aryl Ethers (Target Scaffold) B->D High Yield E Aryl Triflate (Electrophile) C->E Leaving Group F Buchwald-Hartwig / Suzuki (Pd-Catalyzed) E->F Cross-Coupling G Complex Biaryls / Amines F->G Final Scaffold

Synthetic divergence of 4-(4-methyl-1-piperazinyl)phenol in cross-coupling workflows.

Experimental Methodology: The "Self-Purifying" Mitsunobu Reaction

One of the most notorious challenges in the Mitsunobu reaction is the removal of the triphenylphosphine oxide ( Ph3​P=O ) byproduct. By utilizing 4-(4-methyl-1-piperazinyl)phenol, chemists can leverage the distal basic nitrogen to bypass column chromatography entirely—a massive operational advantage over neutral phenols like 4-methoxyphenol.

Experiment: Synthesis of an Aryl Ether via Mitsunobu Alkylation Objective: Couple 4-(4-methyl-1-piperazinyl)phenol with a primary alcohol while utilizing a self-validating acid-base purification protocol.

Step-by-Step Protocol:

  • Reaction Setup:

    • Dissolve 4-(4-methyl-1-piperazinyl)phenol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (0.2 M) under an inert N2​ atmosphere at 0 °C.

    • Causality: Cooling to 0 °C controls the initial exotherm and prevents the degradation of the delicate betaine intermediate formed in the next step.

  • Reagent Activation:

    • Add the target primary alcohol (1.2 equiv).

    • Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 15 minutes.

    • Causality: DIAD must be added dropwise. Rapid addition leads to localized heating and the formation of unreactive hydrazine byproducts, drastically reducing the yield.

  • Propagation:

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS until the phenol is consumed.

  • Acid-Base Workup (The Critical Advantage):

    • Concentrate the THF in vacuo and redissolve the crude mixture in Ethyl Acetate (EtOAc).

    • Acidic Extraction: Wash the EtOAc layer with 1M HCl (3x).

    • Causality: At pH ~1-2, the piperazine nitrogen (pKa ~8.5) becomes fully protonated. The target product migrates into the aqueous layer as a water-soluble hydrochloride salt. The neutral Ph3​P=O and unreacted DIAD/alcohol remain in the EtOAc layer and are discarded. This step self-validates the purification.

    • Basification: Cool the aqueous layer to 0 °C and slowly add 2M NaOH until the pH reaches 10.

    • Causality: At pH 10, the piperazine is deprotonated back to its neutral, lipophilic state.

    • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM). Dry over Na2​SO4​ and concentrate to yield the pure aryl ether product without chromatography.

Translational Impact: Pharmacophore Utility in Drug Discovery

Beyond synthetic convenience, the 4-methylpiperazine motif is deliberately chosen by medicinal chemists to optimize the pharmacological profiles of drug candidates, particularly in the realm of targeted oncology and kinase inhibitors[1].

ADME_Impact Core 4-Methylpiperazine Moiety Sol Enhanced Aqueous Solubility (pKa ~8.5) Core->Sol Protonation at pH 7.4 Bind H-Bond Acceptor (Kinase Hinge) Core->Bind Target Affinity Tox Metabolic Stability (vs. Anilines) Core->Tox Reduced Toxicity Ext Facilitates Acid-Base Purification Core->Ext Synthetic Utility

Pharmacological and synthetic benefits of the 4-methylpiperazine moiety in drug design.

When integrated into a larger scaffold, the distal basic nitrogen remains protonated at physiological pH (7.4), drastically improving the aqueous solubility of otherwise greasy, flat aromatic systems. Furthermore, unlike primary anilines (which can be metabolized into reactive, toxic quinone-imines), the fully substituted piperazine ring provides high metabolic stability while still acting as a critical hydrogen-bond acceptor in the solvent-exposed regions of kinase active sites.

References

  • Google Patents (US9273077B2) - Phosphorus derivatives as kinase inhibitors (Detailing 4-(4-methylpiperazin-1-yl) derivatives).

Sources

Validation

The Multifaceted Biological Activities of 4-(4-Methyl-1-piperazinyl)phenol Derivatives: A Comparative Guide

The 4-(4-methyl-1-piperazinyl)phenol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique combination of a phenolic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4-(4-methyl-1-piperazinyl)phenol scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique combination of a phenolic hydroxyl group and a methylpiperazine moiety allows for versatile interactions with various biological targets. This guide provides an in-depth comparative analysis of the biological activities of its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 4-(4-methyl-1-piperazinyl)phenol have emerged as potent anticancer agents, primarily by functioning as kinase inhibitors. These compounds interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.[1]

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant focus of research has been on developing derivatives that target both wild-type and mutant forms of EGFR, a key player in non-small-cell lung cancer (NSCLC). Structure-activity relationship (SAR) studies have led to the optimization of lead compounds to enhance their binding affinity and efficacy.

One notable example is the development of 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (compound 9e). This compound demonstrated significant in vitro antitumor potency against NSCLC cell lines harboring both EGFR-activating (HCC827) and drug-resistance (H1975) mutations. In vivo studies using tumor xenograft models showed that a 5 mg/kg/day dose of compound 9e resulted in complete tumor regression in the HCC827 model.

Comparative Anticancer Activity (EGFR Inhibitors)

CompoundTarget Cell LineIC50/GI50 (µM)Reference
N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (Hit compound 1)EGFR L858R0.098
N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (Hit compound 1)EGFR L858R/T790M0.978
9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (9e)HCC827 (EGFR activating mutation)Potent Inhibition
9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine (9e)H1975 (EGFR resistance mutation)Potent Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or mutant) is purified. A suitable substrate, such as a synthetic peptide containing a tyrosine residue, is prepared in assay buffer.

  • Compound Dilution: The test compounds are serially diluted in DMSO to various concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are mixed in the wells of a microplate. The test compound or vehicle control is added to initiate the reaction. The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor Phenol Derivative (e.g., 9e) Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by phenol derivatives.

B. ABL/c-KIT Dual Kinase Inhibition

The 4-(4-methyl-1-piperazinyl)phenol moiety is also a key pharmacophore in the development of dual inhibitors of ABL and c-KIT kinases, which are crucial targets in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[2]

A novel derivative, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155 or compound 34), has shown high potency against both kinases.[2][3] This compound exhibits strong antiproliferative activities against cancer cell lines driven by BCR-ABL and c-KIT by blocking their signaling pathways, leading to cell cycle arrest and apoptosis.[3]

Comparative Anticancer Activity (ABL/c-KIT Inhibitors)

CompoundTarget KinaseIC50 (nM)Target Cell LineGI50 (µM)Reference
Compound 34ABL46K562 (CML)Potent Inhibition[2][3]
Compound 34c-KIT75GIST-T1 (GIST)Potent Inhibition[2][3]
Compound 34MV4-11 (AML)8.14-[3]
Compound 34MOLM-14 (AML)8.49-[3]

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

MTT_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Treat with Phenol Derivatives step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT solution and incubate step3->step4 step5 Solubilize formazan crystals with DMSO step4->step5 step6 Measure absorbance at 570 nm step5->step6 step7 Calculate GI50 values step6->step7 end End step7->end

Caption: General mechanism of anti-inflammatory action of phenol derivatives.

IV. Synthesis Strategies

The synthesis of 4-(4-methyl-1-piperazinyl)phenol derivatives often employs well-established organic chemistry reactions. A common method for introducing the piperazinyl-methyl group onto a phenol is the Mannich reaction. [4]This reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group, with formaldehyde and a secondary amine like 1-methylpiperazine.

More complex derivatives, such as the kinase inhibitors, often require multi-step synthetic routes involving the construction of heterocyclic scaffolds followed by the coupling of the 4-(4-methyl-1-piperazinyl)phenol moiety.

Mannich_Reaction_Workflow Phenol Phenol Derivative Reaction Mannich Reaction (Acid/Base Catalyst) Phenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Piperazine 1-Methylpiperazine Piperazine->Reaction Product 4-(4-Methyl-1-piperazinyl)- methyl-phenol Derivative Reaction->Product Purification Purification (Crystallization/ Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Sources

Comparative

"Phenol, 4-(4-methyl-1-piperazinyl)-" as a scaffold for combinatorial chemistry

A Comparative Guide to "Phenol, 4-(4-methyl-1-piperazinyl)-" as a Privileged Scaffold for Combinatorial Chemistry Introduction: The Power of Privileged Scaffolds in Drug Discovery In the landscape of modern medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to "Phenol, 4-(4-methyl-1-piperazinyl)-" as a Privileged Scaffold for Combinatorial Chemistry

Introduction: The Power of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" stands as a cornerstone of efficient drug discovery. First described by Evans et al. in the late 1980s, these are molecular frameworks capable of serving as high-affinity ligands for a diverse array of biological targets.[1][2] By using a privileged structure as a template, chemists can generate smaller, more focused combinatorial libraries with a higher probability of yielding biologically active compounds, thereby accelerating the identification of novel therapeutic agents.[1][3]

The piperazine heterocycle is one of the most successful and widely utilized privileged scaffolds in medicinal chemistry.[4] It is a six-membered ring containing two nitrogen atoms at opposite positions, a simple structure that confers remarkable chemical versatility, conformational flexibility, and tunable basicity. This guide focuses on a specific, highly valuable derivative: Phenol, 4-(4-methyl-1-piperazinyl)- (also known as 4-(4-Methylpiperazin-1-yl)phenol). This scaffold combines the robust features of the arylpiperazine core with a phenolic hydroxyl group, creating a trifecta of synthetic handles that make it an exceptional starting point for combinatorial library development. We will explore its inherent advantages, provide a practical guide to library synthesis, and compare its performance and utility against other established privileged structures.

Section 1: Physicochemical Profile and Rationale for Scaffold Selection

The selection of a scaffold is a critical decision in library design. The "Phenol, 4-(4-methyl-1-piperazinyl)-" scaffold offers a compelling combination of structural and chemical attributes that justify its use.

  • Inherent Three-Dimensionality: The saturated piperazine ring typically adopts a flexible chair conformation, providing a distinct three-dimensional vector that is often crucial for fitting into the complex topographies of protein binding pockets.[5] This is a significant advantage over flat, purely aromatic scaffolds.

  • Tunable Physicochemical Properties: The two nitrogen atoms of the piperazine ring have distinct pKa values. The tertiary amine (N-methyl) is more basic, while the aryl-substituted nitrogen is less so. This duality allows for fine-tuning of a derivative's solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic properties like absorption and membrane permeability.[5]

  • Synthetic Tractability and Vectorial Diversity: The scaffold presents three primary, chemically distinct points for diversification, allowing for the systematic exploration of the surrounding chemical space.

    • Phenolic -OH: Can be readily derivatized via etherification, esterification, or conversion to a triflate for cross-coupling reactions.

    • Aryl Ring: The phenyl ring itself can be further substituted, or its electronics can be modulated to influence binding.

    • Piperazine N-Methyl Group: The methyl group can be replaced with a vast array of substituents via synthesis from the parent N-H piperazine, typically through N-alkylation, reductive amination, acylation, or sulfonylation.[6]

This inherent modularity makes the scaffold an ideal substrate for high-throughput parallel synthesis, enabling the rapid generation of thousands of distinct analogs.[7]

Section 2: Building a Combinatorial Library: A Representative Workflow and Protocol

To illustrate the practical application of this scaffold, we present a generalized workflow for the creation of a diverse chemical library. This process involves the synthesis of a core intermediate followed by parallel diversification reactions.

Experimental Workflow Diagram

The following diagram outlines a two-dimensional combinatorial synthesis strategy starting from the core scaffold. R¹ represents diversification at the phenolic position, while R² represents diversification at the piperazine nitrogen.

G scaffold 4-(Piperazin-1-yl)phenol (Core Scaffold) intermediate R¹-O-Ar-Piperazine-H (Intermediate Library) scaffold->intermediate r1_reagents R¹-X Reagents (e.g., Alkyl Halides, Acyl Chlorides) r1_reagents->scaffold Reaction 1 (e.g., Williamson Ether Synthesis) r2_reagents R²-Y Reagents (e.g., Aldehydes, Sulfonyl Chlorides) r2_reagents->intermediate Reaction 2 (e.g., Reductive Amination) final_library Final Library (R¹-O-Ar-Piperazine-R²) intermediate->final_library

Caption: A logical workflow for a two-dimensional library synthesis.

Detailed Experimental Protocol: Synthesis of a Diversified Library

This protocol describes a representative synthesis using 1-(4-hydroxyphenyl)piperazine as the starting material for maximum versatility at the N-4 position.

Part A: Synthesis of the Core Intermediate: 1-(4-Hydroxyphenyl)piperazine

Causality: This initial synthesis creates the core building block. A common route involves the cyclization of 4-hydroxyaniline with bis(2-chloroethyl)amine hydrochloride.[8][9]

  • Setup: To a round-bottom flask, add 4-hydroxyaniline (1.0 eq.), bis(2-chloroethyl)amine hydrochloride (2.0 eq.), and water (10 vol).

  • Basification: Cool the mixture to 0-5°C in an ice bath and add sodium hydroxide (1.0 eq.) while monitoring the temperature.

  • Reaction: Heat the reaction mixture to 95-100°C and maintain for 8 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Add water to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 1-(4-hydroxyphenyl)piperazine.

Part B: Diversification at the Piperazine Nitrogen (N-4 position, introducing R²)

Causality: Reductive amination is a robust and widely used method for N-alkylation that is compatible with a broad range of aldehydes and ketones, offering a straightforward path to high diversity.

  • Setup: In a 96-well reaction block, dispense a solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq.) in methanol or dichloroethane to each well.

  • Reagent Addition: To each well, add a unique aldehyde or ketone (1.1 eq.) from a pre-prepared reagent plate.

  • Reduction: Add a solution of sodium triacetoxyborohydride (1.5 eq.) to each well. Seal the block and agitate at room temperature for 12-18 hours.

  • Quenching & Isolation: Quench the reactions by adding an aqueous solution of sodium bicarbonate. Extract the products into an organic solvent (e.g., ethyl acetate or dichloromethane). Evaporate the solvent to yield the N-substituted intermediate library.

Part C: Diversification at the Phenolic Hydroxyl (O-position, introducing R¹)

Causality: A Williamson ether synthesis is a classic and reliable method for creating ethers from phenols. Performing this reaction in parallel allows for the introduction of a second dimension of diversity.

  • Setup: Dissolve the N-substituted intermediates from Part B in a suitable solvent like DMF or acetonitrile in a new 96-well block.

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) to each well to deprotonate the phenol.

  • Reagent Addition: Add a unique alkyl halide (R¹-X, e.g., benzyl bromide, ethyl iodide) (1.2 eq.) to each well.

  • Reaction: Seal the block and heat to 60-80°C for 4-8 hours, monitoring for completion.

  • Purification: After cooling, the library can be purified using parallel HPLC or solid-phase extraction to yield the final, diversified products.

Section 3: Comparative Analysis with Alternative Privileged Scaffolds

While the "Phenol, 4-(4-methyl-1-piperazinyl)-" scaffold is highly effective, its utility is best understood in the context of other privileged structures.

Privileged Scaffolds and Target Diversity

The power of a privileged scaffold lies in its ability to be decorated with different functional groups (Rⁿ), allowing it to bind to multiple, distinct biological target classes.

Caption: Privileged scaffolds can access diverse target classes.

Scaffold Comparison Table

The table below objectively compares the arylpiperazine scaffold with other prominent privileged structures used in drug discovery.

FeaturePhenol, 4-(Aryl)-piperazineBenzodiazepineIndoleChromone
Core Structure Saturated N-heterocycle fused to an aromatic ringDiazepine ring fused to a benzene ringPyrrole ring fused to a benzene ringBenzopyran-4-one
Key Diversification Points 3+ (Phenol, Piperazine N, Aryl Ring)4+ (N1, C3, C7, Phenyl ring)5+ (N1, C2, C3, C5, C6)4+ (C2, C3, C7, Phenolic positions)
3D Geometry High (Flexible chair/boat conformers)High (Defined "butterfly" shape)Low (Planar aromatic system)Low (Mostly planar)
Synthetic Accessibility High; robust, well-established routes.[8][10]Moderate; multi-step syntheses are common.[1][3]High; numerous named reactions available.[2]Moderate to High.[11]
Common Biological Targets GPCRs (Dopamine, Serotonin), Kinases, Ion Channels.[7][12][13]GABA-A Receptors, CCK Receptors.[1][3]Kinases, GPCRs, Antiviral targets.[2]Kinases, Carbonic Anhydrase, Topoisomerase.[11]
Key Advantage Excellent balance of flexibility, synthetic access, and tunable ADME properties.Mimics peptide turns, excellent CNS penetration.Bioisostere for tryptophan, versatile synthetic chemistry.Strong H-bond acceptor, useful in enzyme inhibition.

Section 4: Performance Data and Application Case Studies

The true measure of a scaffold's value is its proven performance in generating bioactive molecules. The arylpiperazine core, particularly with a phenolic substituent, has a rich history of success.

Case Study 1: Potent Anticancer Agents

Arylpiperazine derivatives are a cornerstone of modern oncology research.[12][14] Their modular structure allows for interaction with multiple targets implicated in cancer pathogenesis.[7][14] For instance, derivatives of 1-benzoyl-4-chlorobenzhydryl)piperazine have shown significant cell growth inhibitory activity in the micromolar range across various cancer cell lines.[15] The scaffold's ability to present functionalities in specific 3D orientations is key to inhibiting targets like PI3K/AKT and Src family kinases.[15]

Case Study 2: High-Affinity CNS Receptor Ligands

The arylpiperazine scaffold is perhaps most famous for its role in neuroscience. It is a key structural motif in drugs targeting serotonergic (5-HT) and dopaminergic receptors.[12][16] The protonated nitrogen of the piperazine ring forms a critical ionic bond with a conserved aspartate residue in the binding site of many of these G-protein coupled receptors (GPCRs).[16] For example, the drug candidate SLV313, a 1-aryl-4-(arylpyridylmethyl)piperazine, was identified as a potent D₂ receptor antagonist and 5-HT₁ₐ receptor agonist, a profile desirable for atypical antipsychotics.[13]

Case Study 3: Competitive Enzyme Inhibitors (Tyrosinase)

Recent studies have highlighted the utility of the 4-(4-hydroxyphenyl)piperazine core in developing enzyme inhibitors. A library of derivatives was synthesized and tested against tyrosinase, an enzyme involved in melanin production.[10] The parent compound, 4-(1-piperazinyl)phenol, showed a promising IC₅₀ value of 28.9 µM.[10] By adding substituted aroyl groups to the second piperazine nitrogen, researchers developed highly potent competitive inhibitors with IC₅₀ values as low as 1.5 µM, significantly more potent than the reference compound, kojic acid (IC₅₀ = 17.8 µM).[10] This demonstrates how the scaffold acts as a potent anchor, with combinatorial modifications dramatically enhancing biological activity.

Conclusion and Future Outlook

The "Phenol, 4-(4-methyl-1-piperazinyl)-" scaffold represents a near-ideal platform for combinatorial chemistry and drug discovery. Its combination of synthetic accessibility, three-dimensional structure, and tunable physicochemical properties has cemented its status as a truly privileged framework.[5] As demonstrated by its successful application in developing potent agents against cancer, CNS disorders, and specific enzymatic targets, its versatility is undeniable.

Future efforts will likely focus on integrating this scaffold into more complex designs, such as DNA-encoded libraries and fragment-based drug discovery campaigns. The continued exploration of novel reaction methodologies compatible with this core will further expand the chemical space that can be accessed, ensuring that the arylpiperazine scaffold will remain a vital tool for medicinal chemists in the quest to discover the next generation of therapeutics.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available at: [Link]

  • Catalano, A., Iacopetta, D., & Sinicropi, M. S. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • Yu, B., Li, N., & Fu, C. (Eds.). (2023). Privileged Scaffolds in Drug Discovery. Elsevier. Available at: [Link]

  • Wang, S., et al. (2006). New piperazinyl polyazacyclophane scaffolds, libraries and biological activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Gomes, M. M., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrczak-Felczykowska, A., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules. Available at: [Link]

  • Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Catalano, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Becker, J. E., et al. (2007). Fabrication of combinatorial polymer scaffold libraries. Review of Scientific Instruments. Available at: [Link]

  • D'Angelo, J. G., et al. (2017). Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. PLoS ONE. Available at: [Link]

  • Habashita, H., et al. (2006). Design, Synthesis, and Biological Evaluation of the Combinatorial Library with a New Spirodiketopiperazine Scaffold. Discovery of Novel Potent and Selective Low-Molecular-Weight CCR5 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Nilsson, J. W., et al. (2001). Solid-Phase Synthesis of Libraries Generated from a 4-Phenyl-2-carboxy-piperazine Scaffold. Journal of Combinatorial Chemistry. Available at: [Link]

  • Iacopetta, D., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

  • Guo, C. J. (2007). 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons. Available at: [Link]

  • Meshkani, M., et al. (2023). SAR studies of derivatives 4a, 4d, and 4h. ResearchGate. Available at: [Link]

  • Suzhou Hande Chuanghong Biochemical Technology Co., Ltd. (2022). Preparation method of 4-[4-[4-(4-hydroxyphenyl) piperazine-1-yl] phenyl] phenyl carbamate. Google Patents.
  • Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity. Available at: [Link]

  • Miranda, F. J., et al. (2006). A novel one pot, solvent-free Mannich synthesis of methylpiperidinyl phenols, methylphenylmorpholinyl phenols and methylthiophenylmorpholinyl phenols using infrared light irradiation. Arkivoc. Available at: [Link]

  • Mirabile, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. UniCA IRIS. Available at: [Link]

  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 4-(4-Methyl-1-piperazinyl)phenol. CAS. Retrieved March 26, 2026, from [Link]

  • Kumar, A., & Kumar, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

Sources

Validation

Comparative analysis of synthetic routes to "Phenol, 4-(4-methyl-1-piperazinyl)-"

As a Senior Application Scientist, selecting the optimal synthetic route for N-arylpiperazines like Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 16054-80-1; also known as 4-(4-methylpiperazin-1-yl)phenol) requires balancing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for N-arylpiperazines like Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 16054-80-1; also known as 4-(4-methylpiperazin-1-yl)phenol) requires balancing catalytic efficiency, cost of goods (COGs), and downstream purification demands. This molecule is a privileged structural motif, serving as a critical building block in the development of kinase inhibitors, antipsychotics, and targeted CNS therapeutics.

This guide provides an objective, data-driven comparison of three distinct synthetic paradigms: Palladium-catalyzed Buchwald-Hartwig amination, classical Nucleophilic Aromatic Substitution (SNAr) followed by diazotization, and Copper-catalyzed Ullmann coupling.

Mechanistic Pathway Overview

The synthesis of 4-(4-methylpiperazin-1-yl)phenol hinges on the successful formation of a carbon-nitrogen (C-N) bond between a phenolic precursor and 1-methylpiperazine. The diagram below maps the three primary strategic approaches.

SyntheticRoutes Target 4-(4-methylpiperazin-1-yl)phenol (CAS: 16054-80-1) R1_SM 4-Bromophenol + 1-Methylpiperazine R1_Cat Buchwald-Hartwig Pd-Catalyzed R1_SM->R1_Cat R1_Cat->Target R2_SM 1-Fluoro-4-nitrobenzene + 1-Methylpiperazine R2_Int SNAr & Reduction Intermediate R2_SM->R2_Int R2_Cat Diazotization & Hydrolysis R2_Int->R2_Cat R2_Cat->Target R3_SM 4-Iodophenol + 1-Methylpiperazine R3_Cat Ullmann Amination Cu-Catalyzed R3_SM->R3_Cat R3_Cat->Target

Overview of the three primary synthetic pathways to 4-(4-methylpiperazin-1-yl)phenol.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling represents the modern standard for C-N bond formation. It allows for the direct coupling of 4-bromophenol with 1-methylpiperazine in a single step.

Causality & Rationale

A major challenge in this route is the presence of the unprotected hydroxyl group on 4-bromophenol, which can compete as an oxygen nucleophile to form diaryl ethers. To circumvent this, we utilize XPhos (a bulky, electron-rich dialkylbiaryl phosphine) alongside Pd2​(dba)3​ . The extreme steric bulk of XPhos accelerates the reductive elimination step specifically for the softer nitrogen nucleophile, entirely suppressing O-arylation [3]. Furthermore, Cs2​CO3​ is selected as the base; it is strong enough to deprotonate the coordinated amine but mild enough to prevent the degradation of the unprotected phenol.

Step-by-Step Protocol
  • Degassing: Charge a Schlenk flask with 1,4-dioxane (10 mL/mmol) and purge with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; removing dissolved O2​ prevents catalyst deactivation and homocoupling byproducts.

  • Catalyst Activation: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%). Stir at room temperature for 10 minutes until the solution turns deep red, indicating the formation of the active Pd(0)Ln​ complex.

  • Reagent Addition: Add 4-bromophenol (1.0 eq), 1-methylpiperazine (1.2 eq), and Cs2​CO3​ (2.0 eq).

  • Reaction: Seal the flask and heat to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The system is self-validating when the starting material mass disappears and the product mass ( [M+H]+ 193.1) emerges.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Pd black and inorganic salts, concentrate, and purify via silica gel chromatography (DCM:MeOH 9:1).

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 4-Bromophenol AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind 1-Methylpiperazine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Pd0 Product

Mechanism of the Pd-catalyzed Buchwald-Hartwig amination for C-N bond formation.

Route 2: Classical SNAr Followed by Diazotization

For facilities lacking transition-metal infrastructure, the classical Nucleophilic Aromatic Substitution (SNAr) route offers a robust, albeit multi-step, alternative.

Causality & Rationale

Direct SNAr on unactivated halophenols is impossible under standard conditions. Therefore, we use 1-fluoro-4-nitrobenzene. The strongly electron-withdrawing nitro group lowers the LUMO of the aromatic ring, making the fluorinated carbon highly susceptible to nucleophilic attack by 1-methylpiperazine [1]. The resulting intermediate must then undergo nitro-reduction and a Sandmeyer-type diazotization/hydrolysis to install the phenolic hydroxyl group.

Step-by-Step Protocol
  • SNAr Step: Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 1-methylpiperazine (1.1 eq) in DMF with K2​CO3​ (2.0 eq). Stir at room temperature for 4 hours.

  • IPC 1: Pour the mixture into ice water. The reaction is visually self-validating; the intermediate 1-methyl-4-(4-nitrophenyl)piperazine precipitates as a distinct bright orange solid [2]. ( [M+H]+ 222.1).

  • Reduction: Dissolve the intermediate in methanol, add 10 wt% Pd/C, and stir under an H2​ atmosphere (1 atm) until gas uptake ceases. Filter through Celite to yield the aniline intermediate.

  • Diazotization & Hydrolysis: Cool the aniline in 30% aqueous H2​SO4​ to 0 °C. Add aqueous NaNO2​ (1.1 eq) dropwise, maintaining the temperature below 5 °C to prevent premature decomposition of the diazonium salt.

  • Thermal Hydrolysis: Gradually heat the solution to 100 °C for 1 hour. Causality: Heating expels N2​ gas, generating a highly reactive aryl cation that is immediately trapped by the aqueous solvent to form the phenol.

Route 3: Copper-Catalyzed Ullmann-Type Amination

The Ullmann coupling provides a highly cost-effective alternative to palladium, utilizing earth-abundant copper.

Causality & Rationale

Traditional Ullmann couplings require harsh conditions (>150 °C) and stoichiometric copper. By introducing a bidentate ligand such as L-Proline , we break up unreactive Cu(I) polymeric aggregates into reactive monomeric species, drastically lowering the activation energy for oxidative addition [4]. Because Cu(I) is less reactive than Pd(0), the more electrophilic 4-iodophenol must be used instead of 4-bromophenol.

Step-by-Step Protocol
  • Reaction Setup: In a sealed tube under Argon, combine 4-iodophenol (1.0 eq), 1-methylpiperazine (1.5 eq), CuI (10 mol%), L-Proline (20 mol%), and K2​CO3​ (2.0 eq) in DMSO.

  • Heating: Heat the mixture at 90 °C for 24 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The reaction mixture will transition from pale green to deep blue as the Cu(I)-amine complex forms. Complete conversion is validated by the absence of the UV-active 4-iodophenol spot.

  • Workup: Partition the mixture between EtOAc and water. Wash the organic layer extensively with brine to remove DMSO and L-Proline, dry over Na2​SO4​ , and purify via recrystallization or chromatography.

Comparative Data Analysis

The following table summarizes the quantitative and operational metrics of each route to guide process selection.

RoutePrimary Catalyst / ReagentOverall YieldStep CountScalabilityE-Factor (Waste)Key Advantage / Disadvantage
1. Buchwald-Hartwig Pd2​(dba)3​ / XPhos75–85%1HighMediumAdvantage: Single-step, mild conditions.Disadvantage: High catalyst cost.
2. SNAr + Diazotization Pd/C (Reduction only)40–50%3MediumHighAdvantage: Avoids cross-coupling catalysts.Disadvantage: Hazardous diazonium step at scale.
3. Ullmann Amination CuI / L-Proline65–75%1HighLowAdvantage: Cost-effective, earth-abundant.Disadvantage: Requires expensive 4-iodophenol.

References

  • PrepChem. "Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine." PrepChem Preparative Chemistry. URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. URL:[Link]

  • Ma, D., Cai, Q., & Zhang, H. (2003). "CuI/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Organic Letters, 5(14), 2453-2455. URL:[Link]

Comparative

A Comparative Guide to the Analytical Performance of "Phenol, 4-(4-methyl-1-piperazinyl)-" as a Reference Standard

Executive Summary In pharmaceutical development and quality control, the purity of an Active Pharmaceutical Ingredient (API) is paramount. This is ensured through rigorous analytical testing, which relies on highly chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and quality control, the purity of an Active Pharmaceutical Ingredient (API) is paramount. This is ensured through rigorous analytical testing, which relies on highly characterized reference standards for both the API and its potential impurities. "Phenol, 4-(4-methyl-1-piperazinyl)-" (PMP) is a critical process intermediate in the synthesis of several modern APIs, including the triazole antifungal agent Posaconazole[1]. Its potential presence in the final drug substance necessitates its use as a qualified impurity reference standard.

This guide provides an in-depth technical comparison of PMP as a reference standard against a relevant alternative, "Deshydroxy Posaconazole," another critical process-related impurity. We will delve into the causality behind experimental choices for qualification and application, present comparative performance data, and provide detailed, self-validating protocols for its use in a regulated environment. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for impurity analysis and reference standard management.

The Imperative of Impurity Reference Standards in Pharmaceutical Quality

A reference standard is a substance of established purity and identity, intended for use in specified analytical procedures[2][3]. Regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.), mandate that impurities in new drug substances exceeding certain thresholds be identified, reported, and qualified[2][4][5]. This is a cornerstone of drug safety, as impurities can impact the efficacy and toxicity of the final product[6].

"Phenol, 4-(4-methyl-1-piperazinyl)-" (PMP) serves as a quintessential example of a process-related impurity that must be monitored. As a precursor in the synthesis of Posaconazole, its clearance during manufacturing is a critical quality attribute[1][7]. Establishing a qualified reference standard for PMP is therefore not merely a technical exercise but a regulatory necessity for batch release and stability testing.

Physicochemical Profile of "Phenol, 4-(4-methyl-1-piperazinyl)-" (PMP)

The analytical behavior of a reference standard is intrinsically linked to its chemical structure. PMP incorporates two key functional groups: a phenol and a tertiary amine within a piperazine ring.

  • Phenolic Group: This moiety provides a strong chromophore, making PMP readily detectable by UV spectrophotometry, a common detection method for High-Performance Liquid Chromatography (HPLC).

  • Piperazine Moiety: The basic nitrogens in the piperazine ring mean the compound's charge state, and thus its chromatographic retention, can be manipulated by adjusting the pH of the mobile phase.

These characteristics make PMP well-suited for direct analysis by reversed-phase HPLC-UV, a workhorse technique in pharmaceutical quality control.

PropertyValueSource
Chemical Name Phenol, 4-(4-methyl-1-piperazinyl)-[8]
Synonyms 4-(4-Methylpiperazin-1-yl)phenol, 1-(4-Hydroxyphenyl)-4-methylpiperazine[8]
CAS Registry Number® 163210-63-7[8]
Molecular Formula C11H16N2O[8]
Molecular Mass 192.26 g/mol [8]

A Comparative Analysis: PMP vs. A Structurally Related Impurity

To provide a practical performance context, we compare PMP with another critical process-related impurity of Posaconazole: Deshydroxy Posaconazole [7][9]. This comparison mirrors a real-world scenario where an analytical method must be able to resolve and quantify multiple potential impurities alongside the API.

Rationale for Comparator Selection

Deshydroxy Posaconazole is formed during the debenzylation step in Posaconazole synthesis under certain acidic conditions[7]. It is structurally very similar to the final API but lacks a key hydroxyl group. A robust stability-indicating method for Posaconazole must be able to separate the API from both PMP (a precursor) and Deshydroxy Posaconazole (a degradation/side-reaction product).

Data-Driven Performance Comparison

The following tables summarize the comparative performance of PMP and Deshydroxy Posaconazole as reference standards based on typical experimental outcomes.

Table 1: Comparative Physicochemical Properties

Parameter Phenol, 4-(4-methyl-1-piperazinyl)- (PMP) Deshydroxy Posaconazole Causality and Implication
Structure Small molecule, contains phenol and piperazine Large molecule, structurally similar to API PMP will have a significantly shorter retention time in reversed-phase HPLC than the larger, more hydrophobic Deshydroxy Posaconazole, facilitating separation.
UV λmax ~280 nm (due to phenol) ~260 nm (due to triazole/phenyl moieties) The different UV maxima allow for optimal wavelength selection in HPLC to maximize sensitivity for each impurity, or selection of a compromise wavelength (e.g., 260 nm) for simultaneous detection.

| Solubility | Soluble in methanol, acetonitrile, aqueous acid | Soluble in methanol, acetonitrile, dichloromethane | Both are soluble in common HPLC mobile phase constituents, simplifying sample preparation. |

Table 2: Comparative Purity & Stability Data

Parameter Phenol, 4-(4-methyl-1-piperazinyl)- (PMP) Deshydroxy Posaconazole Causality and Implication
Typical Purity (as std.) >99.5% (by HPLC, qNMR) >99.0% (by HPLC) High purity is essential for accurate quantification of impurities in the API[10]. PMP can often be obtained at very high purity.
Stability (Solid State) Stable at 2-8°C, protected from light. Phenyl piperazines can be susceptible to degradation at room temperature[11]. Stable at controlled room temperature. PMP requires more stringent storage conditions to maintain its integrity as a reference standard over its lifecycle.

| Forced Degradation | Susceptible to oxidation (phenol moiety) and acidic conditions. | Susceptible to strong acid/base hydrolysis and oxidation. | Both standards must be evaluated under forced degradation to ensure the analytical method is stability-indicating, as per ICH Q1A guidelines[12]. |

Table 3: Comparative Chromatographic Performance in a Validated HPLC-UV Method

Parameter Phenol, 4-(4-methyl-1-piperazinyl)- (PMP) Deshydroxy Posaconazole Posaconazole (API)
Typical Retention Time (min) ~3.5 ~7.2 ~8.5
Resolution (Rs) from API >15 >2.0 N/A
LOD (as % of API) 0.01% 0.02% N/A
Response Factor (vs. API) 1.2 0.9 1.0

Method Conditions: C18 column (250 x 4.6 mm, 5 µm), Mobile Phase: Methanol/Water (75:25, v/v), Flow: 1.0 mL/min, Detection: 260 nm[13][14].

This data demonstrates that a well-designed HPLC method can easily separate PMP from both the API and other related impurities, highlighting its suitability for use in quality control.

Experimental Protocols: From Qualification to Application

The following protocols are designed to be self-validating, incorporating system suitability and quality checks as mandated by Good Manufacturing Practices (GMP).

Protocol 4.1: Comprehensive Qualification of PMP as a Reference Standard

Objective: To unequivocally confirm the identity, purity, and stability of a new batch of PMP to qualify it as a secondary reference standard, traceable to a primary standard or fully characterized material. This aligns with ICH Q7A guidelines[15].

Step-by-Step Methodology:

  • Identity Confirmation:

    • Mass Spectrometry (MS): Acquire a high-resolution mass spectrum. Confirm the observed mass matches the theoretical exact mass of C11H16N2O (192.1263).

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra. Confirm the chemical shifts, splitting patterns, and integrations are consistent with the structure of PMP. This provides an unambiguous confirmation of the molecular structure.

  • Purity Assessment (Orthogonal Methods):

    • HPLC-UV (Purity/Impurity Profile): Use a validated, high-resolution gradient HPLC method to separate PMP from any potential process-related impurities or degradants. Calculate purity as 100% minus the sum of all other peak areas.

    • Quantitative NMR (qNMR): Use qNMR to determine the absolute purity (assay) of the material against a certified, unrelated internal standard (e.g., maleic acid). This provides an independent, highly accurate purity value that is not dependent on the response factor of impurities.

    • Loss on Drying (LOD): Determine the water and residual solvent content using Karl Fischer titration and headspace GC, respectively, as per USP <921>[16].

  • Stability Evaluation:

    • Establish a stability protocol. Store aliquots of the PMP reference standard at intended long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C/60% RH) conditions.

    • Test the material at defined time points (e.g., 0, 3, 6, 12 months) using the validated HPLC purity method.

    • Justification: This ensures the standard remains suitable for its intended use throughout its lifecycle and establishes a valid use date[10].

cluster_qual Reference Standard Qualification Workflow start Obtain New Batch of Phenol, 4-(4-methyl-1-piperazinyl)- identity Identity Confirmation (MS, NMR) start->identity Step 1 purity Purity Assessment (HPLC, qNMR, LOD) identity->purity Step 2 stability Stability Study Initiation (Long-term & Accelerated) purity->stability Step 3 doc Documentation & Certificate of Analysis Generation stability->doc Step 4 release Release for Use as Qualified Reference Standard doc->release Step 5 cluster_app Impurity Analysis Workflow prep Prepare Solutions (Standard & Sample) sst System Suitability Test (SST) prep->sst Perform analysis Inject Blank, Standard, & Sample sst->analysis If SST Passes calc Identify & Quantify PMP Impurity analysis->calc Process Data report Report Result vs. Specification calc->report Compare pass_fail Batch Pass/Fail Decision report->pass_fail

Sources

Safety & Regulatory Compliance

Safety

Phenol, 4-(4-methyl-1-piperazinyl)- proper disposal procedures

As a Senior Application Scientist, I approach the disposal of bifunctional molecules like Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7) not merely as a regulatory checklist, but as a comprehensive chemical manag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the disposal of bifunctional molecules like Phenol, 4-(4-methyl-1-piperazinyl)- (CAS: 163210-63-7) not merely as a regulatory checklist, but as a comprehensive chemical management strategy. This compound presents a unique operational challenge: it possesses both a weakly acidic, protein-denaturing phenol moiety and a basic, nucleophilic piperazine ring.

Understanding the causality behind its reactivity is critical. The dual nature of this molecule dictates our operational safety, spill response, and ultimate disposal protocols. This guide provides a self-validating, step-by-step framework for researchers and drug development professionals to safely handle and dispose of this chemical.

Chemical Profiling and Hazard Causality

To design an effective disposal plan, we must first understand the molecular behavior of Phenol, 4-(4-methyl-1-piperazinyl)- [1].

  • The Piperazine Ring: Acts as a strong organic base. In biological systems or upon dermal contact, it can rapidly saponify skin lipids, leading to severe chemical burns.

  • The Phenol Moiety: Acts as a systemic toxin and protein denaturant. It readily penetrates compromised skin barriers, posing acute toxicity risks.

Because specific GHS data for this exact derivative can sometimes be sparse in standard catalogs [2], we rely on the hazard profiles of its closest structural analogs, such as 4-(piperazin-1-yl)phenol, which is classified as a Class 8 Corrosive Solid [3].

Table 1: Physicochemical & Hazard Summary

Property / ParameterData / ClassificationOperational Implication
Chemical Name Phenol, 4-(4-methyl-1-piperazinyl)-Bifunctional reactivity requires careful pH management.
CAS Number 163210-63-7Use for manifesting and tracking.
Molecular Formula C11H16N2O (MW: 192.26 g/mol )High nitrogen content requires specialized incineration.
Primary Hazards Corrosive (Skin/Eyes), Acute ToxicityMandatory use of heavy-duty nitrile gloves and face shields.
Incompatibilities Strong oxidizers, acid chlorides, halogensNever mix waste with nitric acid or bleach.

Pre-Disposal Operational Safety & Spill Response

Before initiating any disposal workflow, the laboratory environment must be secured.

The Causality of Spill Response: If a spill occurs, standard laboratory instincts might suggest using bleach (sodium hypochlorite) to decontaminate the area. Do not do this. The piperazine (amine) nitrogen will react rapidly with hypochlorite to form highly toxic, volatile, and potentially explosive chloramines.

Self-Validating Spill Protocol:

  • Contain: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Absorb: Gently sweep the absorbent over the spill from the outside in.

  • Validate: The area is considered chemically secure only when no visible powder or liquid remains, and a damp pH strip touched to the cleaned surface reads strictly between pH 6.0 and 7.0.

Waste Segregation Workflow

Proper segregation prevents exothermic reactions in waste carboys and ensures compliance with EPA/RCRA incineration standards.

G Start Phenol, 4-(4-methyl-1-piperazinyl)- Waste Generation Solid Solid Waste (Powders, Gloves, Tubes) Start->Solid Liquid Liquid Waste (Reactions, Washings) Start->Liquid HDPE HDPE Container (PTFE-lined cap) Solid->HDPE OrgSolv Organic Solutions (DMSO, MeOH, etc.) Liquid->OrgSolv Organic AqSolv Aqueous Solutions (Buffers, Washes) Liquid->AqSolv Aqueous Dilution Dilute with Combustible Solvent (Ethanol/MeOH) OrgSolv->Dilution Neutralize pH Neutralization (Adjust to pH 6-8) AqSolv->Neutralize Incineration High-Temp Incineration (NOx Scrubber Equipped) HDPE->Incineration Manifest as Corrosive/Toxic Dilution->Incineration High BTU combustion Neutralize->Incineration If conc. > EPA limits

Decision tree for the segregation and disposal of Phenol, 4-(4-methyl-1-piperazinyl)- waste.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems to ensure absolute safety during the transfer of materials to waste management streams.

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Pure compound powder, contaminated pipette tips, gloves, and spill absorbents.

  • Primary Containment: Transfer all solid waste into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to both the basic piperazine and the acidic phenol, whereas standard glass poses a dangerous shatter risk if dropped.

  • Sealing: Secure the container with a PTFE-lined cap to prevent vapor escape.

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Contains Toxic/Corrosive Amine-Phenol (CAS 163210-63-7). DO NOT MIX WITH ACIDS."

  • Validation: Invert the sealed container once. If no particulate matter escapes the seal, primary containment is validated. Store in a dedicated corrosive/toxic waste cabinet.

Protocol B: Organic Liquid Waste

Applies to: Reaction mixtures dissolved in DMSO, DMF, or halogenated solvents.

Because this compound contains a high ratio of nitrogen, burning it directly can result in incomplete combustion and the release of toxic nitrogen oxides (NOx).

  • Solvent Dilution: In a fume hood, dilute the waste mixture 1:3 with a highly combustible, non-halogenated solvent (e.g., Methanol or Ethanol). Causality: This provides the necessary high-BTU (British Thermal Unit) value required to achieve the >1000°C temperatures needed to completely obliterate the nitrogenous rings in an incinerator.

  • Transfer: Funnel the solution into an HDPE organic waste carboy.

  • Self-Validation (Compatibility Check): Before sealing the carboy, observe the mixture for 10 minutes with the cap off in the fume hood. The absence of gas evolution, phase separation, or exothermic heat generation validates the chemical compatibility of the solvent mixture.

  • Manifesting: Manifest for "High-Temperature Incineration at a facility equipped with a NOx scrubber."

Protocol C: Aqueous Waste Neutralization

Applies to: HPLC washings, biological assay buffers containing the compound.

  • Measurement: Transfer the aqueous waste to a heavy-walled glass beaker equipped with a magnetic stirrer.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise. Causality: The piperazine ring will readily accept protons, forming a water-soluble hydrochloride salt, mitigating its corrosive basicity.

  • Self-Validation: Wait 15 minutes to ensure thermal equilibrium (neutralization is exothermic). Test the pH using a calibrated probe. The system validates itself when the pH stabilizes strictly between 6.5 and 7.5 for three consecutive readings taken 5 minutes apart.

  • Disposal: Once neutralized, the waste must still be collected in an aqueous waste carboy for professional disposal, as the phenolic toxicity prevents it from being discharged down the drain.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 4-(4-methyl-1-piperazinyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, 4-(4-methyl-1-piperazinyl)-
© Copyright 2026 BenchChem. All Rights Reserved.